TCO-PEG6-amine
Description
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Properties
Molecular Formula |
C23H44N2O8 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H44N2O8/c24-8-10-27-12-14-29-16-18-31-20-21-32-19-17-30-15-13-28-11-9-25-23(26)33-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21,24H2,(H,25,26)/b2-1- |
InChI Key |
UWVQQISAJNIKQB-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG6-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of TCO-PEG6-amine, a versatile heterobifunctional linker for advanced bioconjugation.
Introduction
This compound is a chemical reagent that has gained significant traction in the fields of bioconjugation, chemical biology, and drug development. It is a heterobifunctional linker, meaning it possesses two different reactive groups: a trans-cyclooctene (B1233481) (TCO) group and a primary amine (-NH2) group. These two functionalities are separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step sequential or orthogonal conjugation strategy, making it an invaluable tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The TCO group is notable for its participation in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine partners. This reaction is exceptionally fast and proceeds with high specificity in biological media without the need for a catalyst. The primary amine group, on the other hand, provides a versatile handle for conjugation to various electrophilic groups, most commonly activated esters (like NHS esters) on proteins and other biomolecules. The hydrophilic PEG6 spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance during conjugation reactions.
This technical guide provides a detailed overview of the chemical structure and properties of this compound, along with comprehensive experimental protocols for its use in bioconjugation and a visualization of the experimental workflows.
Chemical Structure and Properties
This compound is a well-defined chemical entity with specific physical and chemical properties that are critical to its function in bioconjugation.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₄N₂O₈ | [1][2] |
| Molecular Weight | 476.60 g/mol | [1] |
| CAS Number | 2353409-94-4 | [1][2] |
| Appearance | White to off-white solid or oil | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Highly soluble in water and most organic solvents such as DMF and DMSO. | [1][3] |
| Storage Conditions | -20°C, protect from light and moisture. | [1] |
| Stability | The TCO moiety has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO) form. Long-term storage is not recommended. | [3] |
Reactivity Profile
| Functional Group | Reactive Partner | Reaction Type | Key Features |
| Primary Amine (-NH₂) | Activated esters (e.g., NHS esters), carboxylic acids (with activators like EDC), isothiocyanates | Nucleophilic acyl substitution, Amide bond formation | Forms stable amide or thiourea (B124793) bonds. The reaction is typically carried out in amine-free buffers at a slightly basic pH (7.2-8.5). |
| Trans-cyclooctene (TCO) | Tetrazines | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition | Bioorthogonal "click" reaction. Extremely fast reaction kinetics. Proceeds in aqueous buffers without a catalyst. Highly specific with minimal cross-reactivity. |
Experimental Protocols
The dual reactivity of this compound allows for its use in a variety of bioconjugation strategies. Below are detailed protocols for common applications.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the labeling of an antibody with a small molecule drug using this compound as a linker.
Step 1: Antibody Modification with TCO-PEG6-NHS Ester
Note: this compound can be converted to an NHS ester by reacting it with an NHS-esterification reagent, or TCO-PEG6-NHS ester can be purchased directly.
-
Buffer Exchange: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The presence of primary amines (e.g., Tris buffer) will compete with the antibody for reaction with the NHS ester.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG6-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the TCO-PEG6-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine (B1666218) to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG6-NHS ester and quenching reagents using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against an appropriate buffer (e.g., PBS).
Step 2: Click Chemistry Reaction with a Tetrazine-Functionalized Drug
-
Tetrazine-Drug Solution Preparation: Prepare a stock solution of the tetrazine-functionalized drug in an appropriate solvent (e.g., DMSO).
-
Click Reaction: To the purified TCO-labeled antibody from Step 1, add a 1.5 to 3-fold molar excess of the tetrazine-functionalized drug.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove the excess drug and any byproducts.
Caption: Experimental workflow for a two-step antibody-drug conjugation.
Protocol 2: PROTAC Synthesis
In this application, this compound can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Reaction of Amine Group: The primary amine of this compound is reacted with an activated carboxylic acid derivative of either the target protein ligand or the E3 ligase ligand to form a stable amide bond. This reaction is typically carried out in an organic solvent in the presence of a coupling agent like HATU or HOBt.
-
Purification: The resulting intermediate is purified using standard organic chemistry techniques such as column chromatography.
-
Click Chemistry Reaction: The TCO group of the purified intermediate is then reacted with a tetrazine-functionalized version of the other ligand (either the E3 ligase ligand or the target protein ligand, respectively). This reaction is typically performed under mild conditions in a suitable solvent.
-
Final Purification: The final PROTAC molecule is purified by chromatography to yield the desired product.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the straightforward construction of complex bioconjugates. The ability to perform highly efficient and specific bioorthogonal click chemistry opens up a wide range of possibilities for labeling, tracking, and therapeutic applications. By understanding its properties and following established protocols, researchers can effectively leverage this compound to advance their scientific and therapeutic goals.
References
what is TCO-PEG6-amine used for in research
An In-Depth Technical Guide to TCO-PEG6-amine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional linker that has become an indispensable tool in chemical biology, drug discovery, and materials science.[1][2] Structurally, it consists of a highly reactive trans-cyclooctene (B1233481) (TCO) group and a primary amine (NH2) group, connected by a flexible six-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique architecture allows for a two-step, sequential bioconjugation strategy. The amine group provides a handle for covalent attachment to biomolecules, while the TCO moiety enables extremely fast and specific bioorthogonal ligation with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3]
The integrated PEG6 linker is crucial, as it enhances the water solubility of the otherwise hydrophobic TCO group, improves the stability of the conjugate, and provides a flexible spacer that minimizes steric hindrance during the bioorthogonal reaction.[4][5][6] These properties make this compound and its derivatives ideal for creating complex bioconjugates for a wide range of advanced applications.
Core Chemistry and Reaction Mechanism
The utility of this compound stems from its two distinct reactive functionalities:
-
Amine Reactivity : The terminal primary amine can be readily coupled to molecules containing carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters.[3][6] This reaction forms a stable amide bond and is a common method for attaching the TCO-PEG6 linker to proteins, peptides, or other biomolecules, primarily at lysine (B10760008) residues.[4]
-
Bioorthogonal TCO-Tetrazine Ligation : The TCO group is a highly strained and reactive dienophile. It reacts with an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, through an iEDDA cycloaddition.[4][7] This "click" reaction is notable for its exceptional speed, often with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[4][8] Crucially, this reaction is catalyst-free and can proceed efficiently in complex biological media and even in living organisms without interfering with native biochemical processes.[4][9]
Key Research Applications
The dual reactivity of this compound has been leveraged across numerous research domains.
Antibody-Drug Conjugate (ADC) Development
TCO-PEG linkers are instrumental in the modular construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[4][] The process is typically a two-step bioorthogonal strategy:
-
Step 1 : An antibody targeting a tumor-specific antigen is functionalized with TCO groups by reacting its surface lysine residues with a TCO-PEG-NHS ester.[4]
-
Step 2 : A highly potent drug payload, which has been separately modified with a tetrazine group, is introduced. The TCO and tetrazine moieties rapidly and specifically react, covalently linking the drug to the antibody.[4]
This method allows for precise control over the drug-to-antibody ratio (DAR) and the creation of more homogeneous ADC populations.
Pretargeted Imaging and Radiotherapy
In pretargeting strategies, the targeting molecule and the imaging/therapeutic agent are administered separately to improve the target-to-background signal ratio. The exceptionally fast kinetics of the TCO-tetrazine reaction are ideal for this approach.[9]
-
Injection 1 : A TCO-functionalized antibody is administered. It circulates and accumulates at the target site (e.g., a tumor). The excess, unbound antibody is allowed to clear from the bloodstream.
-
Injection 2 : A small, rapidly clearing tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiotracer) is administered. It travels through the body and "clicks" onto the TCO-antibodies already localized at the target, providing a highly specific signal.
This method enhances imaging contrast and minimizes the patient's exposure to radiation in radiotherapy applications.
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins.[1][2] this compound serves as a versatile PEG-based linker for synthesizing PROTACs.[1][11] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, bringing the two in close proximity to trigger the degradation of the target protein. The defined length and hydrophilicity of the PEG6 chain are critical for optimizing the spatial arrangement and efficacy of the final PROTAC molecule.[2]
"Click-to-Release" Drug Delivery
Researchers have engineered TCO-based linkers that cleave upon reaction with a tetrazine.[12] This "click-to-release" strategy allows for the development of prodrugs that can be activated at a specific time and location. A therapeutic molecule containing an amine, alcohol, or carboxylic acid can be masked with a TCO-carbamate linker.[12] When a tetrazine trigger is introduced, the ensuing iEDDA reaction causes the linker to fragment, releasing the active drug molecule in a controlled manner.[12]
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants and the reaction conditions. The following table summarizes key quantitative parameters cited in the literature.
| Parameter | Value | Context | Source(s) |
| Reaction Rate Constant (k) | 1 - 1 x 10^6 M⁻¹s⁻¹ | General range for TCO-tetrazine reactions. | [8] |
| up to 30,000 M⁻¹s⁻¹ | For highly reactive hydrogen-substituted tetrazines with TCO. | [8] | |
| ~1000 M⁻¹s⁻¹ | For more stable methyl-substituted tetrazines with TCO. | [8] | |
| Reaction pH | 7.2 - 8.5 | Optimal for the initial NHS ester reaction with primary amines. | [4][6] |
| 6.0 - 9.0 | Effective range for the subsequent TCO-tetrazine click reaction. | [8] | |
| Reaction Temperature | Room Temperature | Sufficient for most protein-protein conjugations. | [8] |
| 4°C, 25°C, or 37°C | Can be adapted depending on the biological application and stability of reactants. | [8] | |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | A slight excess of the tetrazine component is often used to ensure complete reaction of the TCO-labeled protein. | [8] |
| Reaction Time | 30 min - 2 hours | Typical for protein conjugation reactions at room temperature. | [6][8] |
Experimental Protocols
The following is a generalized protocol for the two-step labeling of a protein (e.g., an antibody) using a TCO-PEG-NHS ester, followed by ligation with a tetrazine-functionalized molecule.
Materials Required
-
Protein of interest (1-5 mg/mL)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.0
-
TCO-PEG-NHS ester (e.g., TCO-PEG6-NHS)
-
Anhydrous, high-quality Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-dye)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns for buffer exchange and purification
Protocol 1: Preparation of TCO-Functionalized Protein
-
Protein Preparation : If the protein solution contains primary amines (like Tris or glycine), perform a buffer exchange into the Reaction Buffer (PBS, pH 7.4) using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.[8]
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[6][8]
-
Activation Reaction : Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[6]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6][8]
-
Quenching (Optional but Recommended) : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes. This will hydrolyze any unreacted NHS esters.[8]
-
Purification : Remove excess, unreacted TCO reagent by purifying the protein using a spin desalting column equilibrated with PBS.[8] The TCO-labeled protein is now ready for the click reaction or storage (note: TCO has a limited shelf life).[2][3]
Protocol 2: Bioorthogonal Ligation with Tetrazine
-
Prepare Reactants : The purified TCO-labeled protein is kept in PBS buffer. The tetrazine-functionalized molecule can be dissolved in a compatible solvent (e.g., DMSO or PBS).
-
Click Reaction : Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine molecule is recommended to ensure all TCO sites react.[8]
-
Incubation : Incubate the mixture for 30 minutes to 2 hours at room temperature or 4°C.[8] The reaction progress can be monitored if the tetrazine or final product has a unique spectroscopic signature.
-
Final Purification : If necessary, the final bioconjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or another spin desalting column.[8]
-
Storage : Store the final conjugate at 4°C until use.[8]
Conclusion
This compound is a powerful and versatile chemical tool that bridges conventional bioconjugation with high-performance bioorthogonal chemistry. Its dual functionality, combined with the favorable properties of the PEG spacer, enables researchers to construct complex, well-defined biomolecular architectures for a variety of cutting-edge applications. From developing next-generation antibody-drug conjugates and high-contrast imaging agents to synthesizing PROTACs for targeted protein degradation, this compound provides a robust and efficient solution for covalently linking molecules in complex biological environments. Its central role in the TCO-tetrazine iEDDA reaction ensures its continued prominence in the fields of drug development, diagnostics, and fundamental biological research.
References
- 1. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 4. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. interchim.fr [interchim.fr]
- 7. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to TCO-PEG6-amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for TCO-PEG6-amine, a key reagent in the field of click chemistry. The content is tailored for researchers, scientists, and drug development professionals who are leveraging bioorthogonal chemistry for applications such as bioconjugation, drug delivery, and molecular imaging.
Core Mechanism of Action
This compound is a bifunctional molecule designed for two-step bioconjugation strategies. Its mechanism of action is centered around two key functional groups:
-
Amine Group (-NH2): This primary amine serves as a reactive handle for covalent attachment to molecules containing activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC). This allows for the initial, stable conjugation of the TCO-PEG6 moiety to a biomolecule of interest, such as a protein, antibody, or nanoparticle.[1][2]
-
Trans-cyclooctene (B1233481) (TCO) Group: The TCO group is a highly strained alkene that acts as a potent dienophile in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine.[3][4][5] This "click" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[6][7] The reaction is highly specific, meaning the TCO and tetrazine groups will only react with each other, even in complex biological environments.[8]
The PEG6 linker (a hexaethylene glycol spacer) provides several advantages. It enhances the water solubility of the often hydrophobic TCO moiety, making it suitable for reactions in aqueous buffers.[9][10] The length and flexibility of the PEG6 chain also minimize steric hindrance, which can improve the accessibility of the TCO group for the subsequent click reaction.[9][11]
The overall process involves a two-step labeling strategy:
-
Functionalization: The amine group of this compound is conjugated to a target molecule.
-
Click Reaction: The TCO-functionalized molecule is then reacted with a tetrazine-modified molecule in a rapid and specific click reaction.
Quantitative Data
The hallmark of the TCO-tetrazine IEDDA reaction is its exceptional speed. The second-order rate constants are significantly higher than those of other click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC). This high reaction rate allows for efficient labeling at low concentrations of reactants.
Below is a summary of reported second-order rate constants for the reaction between various trans-cyclooctene (TCO) derivatives and tetrazines under different conditions.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | Methanol |
| TCO | 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Methanol |
| TCO | General Range | > 800 | General |
| TCO | General Range | 1 - 1 x 10⁶ | General |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified |
| TCO | Methyl-substituted tetrazines | ~1000 | Not specified |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37 °C |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25 °C |
Experimental Protocols
This section provides a general framework for utilizing this compound in a two-step bioconjugation protocol. The specific conditions may require optimization depending on the molecules involved.
Protocol 1: Labeling a Protein with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups (aspartic or glutamic acid residues).
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: Add a 10- to 20-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation with this compound: Add a 10- to 50-fold molar excess of this compound (dissolved in a small amount of DMSO or DMF if necessary) to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis. The TCO-labeled protein is now ready for the click reaction.
Protocol 2: Click Reaction with a Tetrazine-Labeled Molecule
This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 3.1)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye, biotin, or another protein)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer.
-
Click Reaction: Add the tetrazine-labeled molecule to the TCO-labeled protein solution. A 1.5- to 5-fold molar excess of the tetrazine-labeled molecule is often recommended to ensure complete labeling of the TCO sites.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine-labeled molecule using size-exclusion chromatography or other appropriate methods.
Visualizations
Signaling Pathway: Two-Step Bioconjugation with this compound
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
The Strategic Role of the PEG6 Linker in TCO-PEG6-amine for Advanced Bioconjugation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The TCO-PEG6-amine linker is a heterobifunctional molecule meticulously designed for advanced bioconjugation applications, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging. Its architecture, featuring a trans-cyclooctene (B1233481) (TCO) group, a primary amine (-NH2), and a six-unit polyethylene (B3416737) glycol (PEG6) spacer, provides a versatile platform for covalently linking biomolecules. This guide delves into the critical role of the PEG6 linker, supported by quantitative data and detailed experimental protocols.
Core Components and Their Functions
This compound is comprised of three key functional units:
-
Trans-cyclooctene (TCO): A highly strained alkene that serves as a reactive partner in one of the fastest known bioorthogonal reactions—the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines.[1][2] This reaction is prized for its rapid kinetics and high specificity in complex biological environments.[1]
-
Amine (-NH2): A primary amine that enables covalent attachment to biomolecules. It readily reacts with activated esters (like NHS esters) or carboxylic acids on proteins (e.g., lysine (B10760008) residues or at the C-terminus) to form stable amide bonds.[3][4]
-
PEG6 Linker: A hydrophilic, flexible spacer composed of six repeating ethylene (B1197577) glycol units. This component is not merely a spacer but a strategic element that significantly influences the overall properties and performance of the conjugate.
The Multifaceted Role of the PEG6 Linker
The inclusion of a PEG linker, such as the PEG6 chain in this compound, imparts several beneficial properties that are crucial for the successful development of bioconjugates.
1. Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly improves the water solubility of the this compound linker and the resulting bioconjugates.[2][5] This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation in aqueous buffers.[5] By preventing aggregation, the PEG6 linker helps maintain the biological activity and structural integrity of the conjugated molecules.
2. Increased Stability and Prolonged Circulation: PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the stability of biomolecules by protecting them from enzymatic degradation.[6][7] The PEG linker creates a "hydrophilic shield" around the molecule, which can reduce proteolysis and renal clearance.[6][8] This leads to a longer circulation half-life in the bloodstream, a critical factor for therapeutic proteins and ADCs, as it allows for sustained exposure at the target site and potentially less frequent dosing.[6][8]
3. Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[6][9] This "stealth" effect can lower the risk of an immune response against the bioconjugate, which is a common challenge in the development of protein-based therapeutics.[9][10]
4. Minimized Steric Hindrance: The PEG6 spacer provides a flexible, extended connection between the conjugated molecules.[11] This spatial separation minimizes steric hindrance, ensuring that the TCO group remains accessible for the iEDDA reaction and that the biological activity of the protein (e.g., an antibody's binding to its antigen) is not compromised.[1]
5. Improved Pharmacokinetics (PK) and Pharmacodynamics (PD): By increasing the hydrodynamic size of the conjugate, the PEG linker reduces renal filtration, leading to a longer in vivo half-life.[12][13] This improved pharmacokinetic profile can enhance the therapeutic efficacy of the bioconjugate.[7][12] However, it is important to note that the length of the PEG chain can also influence the biological activity of the conjugate, sometimes leading to reduced cytotoxicity, which must be balanced with the benefits of an extended half-life.[12]
Quantitative Impact of PEG Linkers
The length of the PEG chain is a critical parameter that can be tuned to optimize the properties of a bioconjugate. While direct quantitative comparisons for a PEG6 linker specifically are not always available, studies on varying PEG chain lengths provide valuable insights into its impact.
| Property | Effect of PEGylation | Quantitative Example | Reference(s) |
| Circulation Half-Life | Increases with PEG chain length | A 4 kDa PEG chain increased half-life by 2.5-fold, while a 10 kDa PEG chain led to an 11.2-fold increase in an affibody-drug conjugate. | [12][13] |
| In Vitro Cytotoxicity | May decrease with longer PEG chains | A 4 kDa PEG chain reduced cytotoxicity by 4.5-fold, and a 10 kDa PEG chain by 22-fold in an affibody-drug conjugate. | [12] |
| TCO Reactivity | Can improve reactivity by preventing the TCO group from being buried | Incorporation of a 4-unit PEG chain increased TCO reactivity by over 4-fold compared to a non-PEGylated TCO linker. | [14] |
| Bioactivity | Can be influenced by linker length and structure | In a study on PEGylated interferon, different 40 kDa di-branched PEGs with varying linkers resulted in bioactivities ranging from 2.8 x 10⁸ IU/mg to 6.7 x 10⁸ IU/mg. | [15] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound via NHS Ester Chemistry
This protocol describes a general procedure for labeling a protein with a TCO-PEG6-NHS ester, which is a derivative of this compound.
Materials:
-
Protein of interest (1-5 mg/mL)
-
TCO-PEG6-NHS ester
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: Prepare the protein solution by exchanging it into the amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.[11]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG6-NHS ester solution to the protein sample. Incubate the reaction for 1 hour at room temperature.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature to quench any unreacted NHS ester.[11]
-
Purification: Remove excess, unreacted TCO-PEG6-NHS ester from the labeled protein using a desalting spin column or by dialysis against an appropriate buffer.[11] The resulting TCO-labeled protein is now ready for the subsequent bioorthogonal reaction.
Protocol 2: Bioorthogonal Click Reaction with a Tetrazine-labeled Molecule
This protocol outlines the iEDDA reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye, drug, or another protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation: Prepare the TCO-labeled protein in the desired reaction buffer.
-
Click Reaction: Add the tetrazine-labeled molecule to the TCO-labeled protein. A slight molar excess (e.g., 1.05-1.5 equivalents) of the tetrazine reagent is recommended.[11]
-
Incubation: Incubate the reaction mixture at room temperature or at 4°C. The reaction is typically complete within 30-60 minutes.[11]
-
Purification (Optional): If necessary, the final conjugate can be purified to remove any unreacted components using size-exclusion chromatography or other appropriate methods.[11]
Visualizations
References
- 1. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 4. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization | MDPI [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
TCO-PEG6-amine in Aqueous Buffers: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of TCO-PEG6-amine, a critical bifunctional linker used in bioconjugation and drug development. While specific quantitative solubility data in various aqueous buffers is not extensively published, this guide synthesizes available information, provides estimates based on related compounds, and presents detailed experimental protocols to empower researchers to determine solubility in their specific systems.
Core Concepts: Understanding this compound
This compound is a molecule comprised of three key functional components:
-
trans-Cyclooctene (TCO): A strained alkene that is highly reactive towards tetrazines in bioorthogonal "click chemistry" reactions. This allows for rapid and specific conjugation to molecules functionalized with a tetrazine moiety.
-
Polyethylene (B3416737) Glycol (PEG) Linker (6-unit): A flexible, hydrophilic spacer that enhances the overall water solubility of the molecule. The PEG linker also reduces steric hindrance, potentially improving the accessibility of the TCO group for reaction.[1]
-
Amine (NH2) Group: A primary amine that serves as a versatile reactive handle for conjugation to various functional groups, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of activators like EDC), forming stable amide bonds.
The strategic combination of these components makes this compound a valuable tool for linking biomolecules, such as antibodies or proteins, to other molecules of interest, including therapeutic agents or imaging probes.
Solubility Profile of this compound
Product literature consistently describes this compound as being highly soluble in water and various organic solvents, including dimethylformamide (DMF).[2][3] The presence of the hydrophilic six-unit polyethylene glycol (PEG6) spacer is a key contributor to its favorable aqueous solubility.[1]
| Compound Family | Solvent | Reported Solubility |
| TCO-PEG-Amine (MW 2000-20,000) | Water, Chloroform, DMSO | ≥ 5 mg/mL |
Table 1: Reported solubility for a family of TCO-PEG-Amine compounds. It is anticipated that the shorter PEG6 chain in this compound would result in at least comparable, if not greater, aqueous solubility.
It is crucial for researchers to empirically determine the solubility of this compound in their specific buffer system and at the desired concentration and pH for their application. The following experimental protocol provides a robust framework for this determination.
Experimental Protocol: Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in a desired aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, MES, HEPES) at the desired pH
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a small amount of this compound.
-
Prepare a concentrated stock solution in a suitable organic solvent in which this compound is highly soluble, such as DMF or DMSO.
-
-
Preparation of Test Solutions:
-
In separate microcentrifuge tubes, add a known volume of the desired aqueous buffer.
-
Spike the buffer with increasing amounts of the this compound stock solution to create a series of solutions with varying final concentrations. It is important to keep the final concentration of the organic co-solvent low and consistent across all samples to minimize its effect on solubility.
-
-
Equilibration:
-
Vortex the test solutions thoroughly to ensure complete mixing.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 2-4 hours) to allow them to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for a set time (e.g., 15-30 minutes) to pellet any undissolved compound.
-
-
Quantification of Soluble Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method:
-
UV-Vis Spectrophotometry: If this compound has a distinct UV absorbance, create a standard curve using known concentrations to determine the concentration of the unknown samples.
-
HPLC: This is a more sensitive and specific method. Develop an appropriate HPLC method (e.g., reverse-phase) to separate and quantify the this compound. A standard curve is also required.
-
-
-
Determination of Solubility Limit:
-
The solubility limit is the highest concentration at which no precipitate is observed after centrifugation and the measured concentration in the supernatant equals the prepared concentration.
-
Typical Experimental Workflow: Bioconjugation with this compound
The following diagram illustrates a common workflow for the use of this compound in a two-step bioconjugation reaction, for example, the labeling of an antibody.
This workflow first involves the functionalization of a target biomolecule with a tetrazine group. Concurrently, this compound is conjugated to a second molecule of interest. Finally, the two functionalized molecules are combined, and the highly specific and rapid TCO-tetrazine click reaction proceeds to form the final conjugate.
Signaling Pathways and Logical Relationships
In the context of this compound's application, the most relevant logical relationship is the reaction pathway of the inverse-electron demand Diels-Alder cycloaddition (iEDDA) "click" chemistry reaction.
This diagram illustrates the key steps of the reaction: the TCO and tetrazine moieties come together to form a transient cycloaddition product, which then undergoes a retro-Diels-Alder reaction to form a stable dihydropyridazine linkage and release nitrogen gas. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.
Conclusion
This compound is a highly valuable and versatile tool in the field of bioconjugation, largely due to its dual functionality and the solubility-enhancing properties of its PEG linker. While quantitative solubility data in specific aqueous buffers remains a gap in publicly available information, the provided guidelines and experimental protocol should equip researchers with the necessary tools to confidently employ this reagent in their work. The inherent aqueous solubility, coupled with the efficiency and specificity of the TCO-tetrazine click reaction, ensures that this compound will continue to be a staple in the development of novel protein therapeutics, diagnostics, and research tools.
References
The Kinetics of TCO-PEG6-Amine and Tetrazine Ligation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) derivative and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity. This technical guide delves into the kinetics of the reaction between TCO-PEG6-amine and various tetrazines, providing a comprehensive resource for researchers leveraging this powerful bioconjugation tool. While specific kinetic data for the this compound conjugate is not extensively published, this guide consolidates data from closely related PEGylated TCO structures to provide a robust predictive framework.
The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as the six-unit chain in this compound, is a common strategy to enhance the aqueous solubility and reduce steric hindrance of the TCO moiety. This modification can subtly influence the reaction kinetics, a factor critical for the precise design of experiments in drug delivery, molecular imaging, and diagnostics.
Core Principles of TCO-Tetrazine Ligation
The reaction proceeds through a [4+2] cycloaddition where the electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[1] The reaction's speed is one of its most significant advantages, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹.[1][2] This allows for efficient conjugation even at the low micromolar concentrations typically used in biological systems.[3]
Key factors influencing the reaction kinetics include:
-
Electronic Properties: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[4][5]
-
Steric Hindrance: Bulky substituents near the reactive sites can decrease the reaction rate. The flexible PEG linker in this compound helps to mitigate this by extending the TCO group away from the surface of a larger molecule.[6]
-
Solvent: The reaction is often faster in aqueous media compared to organic solvents, a phenomenon attributed to the hydrophobic effect.[3]
Quantitative Kinetic Data
The following tables summarize the second-order rate constants for the reaction of various TCO derivatives with different tetrazines. This data, primarily for TCO and TCO-PEG4 derivatives, serves as a strong proxy for the expected reactivity of this compound. The choice of tetrazine has a profound impact on the reaction rate.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | 9:1 Methanol/Water |
| TCO | Highly reactive pyrimidyl-phenyl-Tz | >39,000 | DPBS, 37°C |
| TCO-PEG₄ | Methyl-substituted tetrazine | 463 | PBS, 37°C |
| TCO-PEG₄ | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
Table 1: Second-Order Rate Constants for Reactions of TCO Derivatives with Various Tetrazines.
| Tetrazine Structure | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Conditions |
| 3-H-6-phenyl-1,2,4,5-tetrazine | 30,000 | PBS, 37°C |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | 820 | PBS, 37°C |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C |
Table 2: Influence of Tetrazine Substitution on Reaction Kinetics with TCO.[7]
Experimental Protocols
The determination of the fast kinetics of TCO-tetrazine reactions necessitates specialized techniques. Stopped-flow spectrophotometry is the most common and accurate method.
Protocol 1: Determination of Second-Order Rate Constant using Stopped-Flow Spectrophotometry
This protocol describes the measurement of the reaction rate between a TCO derivative (e.g., this compound) and a tetrazine by monitoring the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
This compound
-
Tetrazine derivative (e.g., 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the tetrazine derivative in DMSO.
-
Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. Typically, the TCO derivative is used in pseudo-first-order excess (at least 10-fold higher concentration) compared to the tetrazine. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.[7]
-
-
Instrument Setup:
-
Kinetic Measurement:
-
Load the this compound solution into one syringe and the tetrazine solution into the other.
-
Initiate the rapid mixing of the two solutions. The instrument will automatically stop the flow and begin recording the decrease in absorbance over time.
-
Collect data for a duration sufficient to observe the complete reaction (typically several half-lives).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential equation: A(t) = A₀e^(-k_obs*t) + C, where A(t) is the absorbance at time t, A₀ is the initial absorbance, and C is the final absorbance.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (this compound): k₂ = k_obs / [this compound].[9]
-
To improve accuracy, the experiment should be repeated with several different concentrations of the excess reactant, and the resulting k_obs values plotted against the concentration. The slope of the resulting line will be the second-order rate constant k₂.[7]
-
Visualizations
Reaction Mechanism
The following diagram illustrates the inverse electron-demand Diels-Alder reaction between this compound and a generic tetrazine.
Caption: The iEDDA reaction of this compound and tetrazine.
Experimental Workflow for Kinetic Analysis
This workflow outlines the key steps in determining the reaction kinetics using stopped-flow spectrophotometry.
Caption: Workflow for kinetic analysis via stopped-flow spectrophotometry.
Logical Relationship of Factors Influencing Kinetics
The interplay of different factors determines the overall reaction rate.
Caption: Factors influencing TCO-tetrazine reaction kinetics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
A Deep Dive into Bioorthogonal Chemistry: The Role of TCO-PEG6-Amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the precise chemical modification of biomolecules in their native environments. Among the most powerful tools in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). This guide provides a comprehensive overview of this remarkable reaction, with a specific focus on the versatile reagent, TCO-PEG6-amine, and its applications in research and drug development.
Core Principles: The TCO-Tetrazine Ligation
The foundation of this bioorthogonal strategy lies in the exceptionally rapid and selective reaction between the strained alkene, trans-cyclooctene, and an electron-deficient diene, 1,2,4,5-tetrazine.[1][2] This reaction, often referred to as the TCO-tetrazine ligation, proceeds via an iEDDA cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][3]
Key characteristics that make this reaction ideal for biological applications include:
-
Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[3][4] This allows for efficient labeling and conjugation even at the low concentrations typical of biological systems.[1][5]
-
Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper, which are often required in other "click chemistry" reactions.[1][5]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not interact with naturally occurring functional groups found in biomolecules, ensuring that the reaction is highly specific and avoids off-target modifications.[1][3]
-
Irreversibility and Stability: The resulting dihydropyridazine bond is stable under physiological conditions, providing a permanent linkage.[1]
This compound: A Multifunctional Tool
This compound is a bifunctional molecule that combines the key features of the TCO group with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and a terminal amine group.[6]
-
Trans-Cyclooctene (TCO): The strained ring of the TCO moiety is the driving force for the rapid reaction with tetrazines.[7]
-
PEG6 Spacer: The six-unit polyethylene glycol linker offers several advantages. It is hydrophilic, enhancing the water solubility of the molecule and conjugates.[8] The flexible chain also minimizes steric hindrance, potentially improving the accessibility of the TCO group for reaction.[8][9] For in vivo applications, PEGylation can help extend circulation time and reduce immunogenicity.[10]
-
Amine Group (-NH2): The primary amine provides a versatile handle for conjugation to a wide range of biomolecules. It readily reacts with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds.[6][11]
This trifecta of functionalities makes this compound a powerful reagent for a variety of applications, including antibody-drug conjugation, cell labeling, in vivo imaging, and the development of PROTACs (proteolysis-targeting chimeras).[6][10]
Quantitative Data: Reaction Kinetics
The rate of the TCO-tetrazine ligation is a critical parameter for its application. The following table summarizes representative second-order rate constants for the reaction between various TCO derivatives and tetrazines. It is important to note that the exact rate can be influenced by the specific substituents on both the TCO and the tetrazine, as well as the solvent and temperature.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | [1] |
| axial-5-hydroxy-trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | [1] |
| TCO (general) | Tetrazine (general) | > 800 | [5][12] |
| TCO-PEG4 | MeEVE-Tetrazine | 2750 | [13] |
| TCO-PEG4 | MeDHP-Tetrazine | 1820 | [13] |
| TCO-PEG4 | DHP2-Tetrazine | 6450 | [13] |
| TCO-PEG4 | 2Pyr2-Tetrazine | 69,400 | [13] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound via NHS Ester Chemistry
This protocol describes the modification of a protein with this compound by first converting the amine to an NHS ester, or by using a commercially available TCO-PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester (e.g., TCO-PEG6-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to a concentration of 1-5 mg/mL.[12]
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[12]
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[12]
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester by using a desalting spin column or by dialysis against a suitable buffer.[12]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Store the TCO-labeled protein at 4°C.
Protocol 2: Bioorthogonal Ligation of a TCO-labeled Protein with a Tetrazine-Fluorophore
This protocol outlines the reaction between the TCO-modified protein from Protocol 1 and a tetrazine-labeled fluorescent dye.
Materials:
-
TCO-labeled protein in reaction buffer (e.g., PBS, pH 7.4)
-
Tetrazine-labeled fluorophore
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-labeled fluorophore in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-fluorophore solution to the TCO-protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.[12]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[12] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[3]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine-fluorophore using size-exclusion chromatography.[12]
-
Analysis: The labeled protein is now ready for downstream applications such as fluorescence microscopy or flow cytometry.
Visualizing Workflows and Mechanisms
To better illustrate the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.[1]
Caption: Experimental workflow for site-specific ADC generation.[14]
Caption: Pretargeted imaging using TCO-tetrazine ligation.[4]
Conclusion
The TCO-tetrazine ligation represents a pinnacle of bioorthogonal chemistry, offering an unparalleled combination of speed, selectivity, and biocompatibility. Reagents like this compound harness the power of this reaction and provide the versatility needed for a wide array of applications in biological research and therapeutic development. From the precise construction of antibody-drug conjugates to the high-contrast imaging of disease states in vivo, the principles and protocols outlined in this guide serve as a foundation for innovation in the hands of researchers and scientists. The continued development of novel TCO and tetrazine derivatives promises to further expand the capabilities of this remarkable chemical tool, paving the way for new discoveries and next-generation diagnostics and therapeutics.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. precisepeg.com [precisepeg.com]
- 11. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Beginner's In-depth Technical Guide to TCO-PEG6-amine in Bioconjugation
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, TCO-PEG6-amine has emerged as a powerful and versatile tool. This heterobifunctional linker molecule is at the forefront of "click chemistry," a field of chemical reactions known for their high efficiency, specificity, and biocompatibility. This guide provides a comprehensive overview of this compound, its reaction mechanisms, experimental protocols, and key applications, with a focus on clarity and practical utility for beginners.
Core Concepts: Understanding this compound
This compound is a molecule with three key components, each playing a crucial role in its function:
-
trans-Cyclooctene (TCO): This is a highly strained eight-carbon ring with a trans double bond. This strain is the driving force behind its rapid and highly specific reaction with tetrazine partners in a bioorthogonal "click" reaction.
-
Polyethylene (B3416737) Glycol (PEG6): The six-unit polyethylene glycol spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous buffers, which are common in biological experiments. It also provides a flexible linker arm that minimizes steric hindrance, allowing the TCO group to be more accessible for reaction.[1]
-
Amine (NH2): The terminal primary amine group provides a reactive handle for conjugation to various biomolecules. It readily reacts with activated esters (like NHS esters) or carboxylic acids (in the presence of coupling agents) to form stable amide bonds.[2]
This trifecta of functionalities makes this compound an ideal reagent for a two-step bioconjugation strategy. First, the amine group is used to attach the TCO-PEG6 linker to a molecule of interest. Then, the exposed TCO group can be "clicked" with a tetrazine-modified molecule.
Physicochemical and Reactivity Data
For successful experimental design, it is crucial to understand the properties of this compound. The following tables summarize its key physicochemical characteristics and the kinetics of its hallmark reaction with tetrazines.
| Property | Value | Reference(s) |
| Chemical Formula | C23H44N2O8 | [2][3][4] |
| Molecular Weight | 476.6 g/mol | [2][3] |
| CAS Number | 2353409-94-4 | [2][3][4] |
| Purity | >95% or >96% | [2][4] |
| Solubility | Water, DMF, DMSO | [2] |
| Storage Conditions | -20°C | [2] |
Table 1: Physicochemical Properties of this compound
The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is renowned for its exceptional speed. The table below presents a range of reported second-order rate constants, which are a measure of reaction velocity.
| Reactants | Rate Constant (k) in M⁻¹s⁻¹ | Reference(s) |
| General TCO-tetrazine ligation | 1 - 1 x 10^6 | [5] |
| General | > 800 | [6] |
| Methyl-substituted tetrazines with TCO | ~1000 | [5] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | [5] |
| Dipyridal tetrazine and TCO | 2000 (±400) | [5] |
| ATTO-tetrazines with TCO | up to 1000 | [5] |
Table 2: Second-Order Rate Constants for the TCO-Tetrazine Reaction
The TCO-Tetrazine Click Reaction: A Mechanistic Overview
The core of this compound's utility lies in the bioorthogonal iEDDA cycloaddition reaction with a 1,2,4,5-tetrazine. This reaction is highly specific and can proceed efficiently in complex biological media without interfering with native biological processes.
The reaction mechanism is a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable and irreversible dihydropyridazine (B8628806) product. This release of nitrogen gas is a thermodynamic driving force for the reaction, contributing to its high efficiency.
Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for using this compound in a typical bioconjugation experiment, such as labeling a protein. It is important to note that these are starting points, and optimization may be necessary for specific applications.
Protocol 1: Labeling a Biomolecule with this compound via NHS Ester Chemistry
This protocol assumes the biomolecule of interest has been modified to contain a primary amine and is being reacted with a TCO-PEG-NHS ester. For using this compound directly, the biomolecule would need to have an activated carboxyl group.
Materials:
-
TCO-PEG-NHS ester (e.g., TCO-PEG6-NHS ester)
-
Biomolecule with primary amines (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.[5]
-
Prepare the TCO-PEG-NHS Ester: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column or by dialysis.
Protocol 2: TCO-Tetrazine Click Reaction
Materials:
-
TCO-labeled biomolecule (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare solutions of the TCO-labeled biomolecule and the tetrazine-labeled molecule in the reaction buffer.
-
Reaction: Mix the TCO- and tetrazine-labeled molecules. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized molecule is often recommended.[8]
-
Incubation: Incubate the reaction for 30-120 minutes at room temperature. The reaction can also be performed at 4°C, which may require a longer incubation time.[5]
-
Analysis and Purification: The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (disappearance of the tetrazine absorbance peak around 520 nm).[5] If necessary, the final conjugate can be purified by size-exclusion chromatography.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.
Caption: A typical two-step bioconjugation workflow using this compound.
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread adoption in various cutting-edge applications:
-
PROTACs (Proteolysis Targeting Chimeras): this compound is used as a linker in the synthesis of PROTACs.[3] These are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's degradation. The click chemistry approach allows for the modular and efficient assembly of different target-binding and E3 ligase-binding moieties.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to attach a potent drug payload to an antibody. The bioorthogonal nature of the click reaction allows for site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic windows.
-
Cellular Imaging and Tracking: By conjugating a this compound-modified biomolecule with a tetrazine-fluorophore, researchers can visualize and track the biomolecule of interest in living cells with high specificity and minimal background.
-
Surface Functionalization: this compound can be used to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays.
Conclusion
This compound is a powerful and versatile reagent that has significantly advanced the field of bioconjugation. Its combination of a bioorthogonal TCO group, a solubilizing PEG spacer, and a reactive amine handle makes it an invaluable tool for researchers in chemical biology, drug discovery, and diagnostics. By understanding the core principles of its reactivity and following well-defined experimental protocols, even beginners can successfully employ this compound to create novel and impactful bioconjugates. As the field of click chemistry continues to evolve, the applications of this compound and similar reagents are poised to expand even further, opening up new avenues for scientific discovery and therapeutic innovation.
References
- 1. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Amine Reactivity of TCO-PEG6-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amine reactivity of TCO-PEG6-amine, a heterobifunctional linker critical to advancements in bioconjugation, diagnostics, and targeted therapeutics. We will explore the core chemical principles, optimize reaction parameters, and provide detailed experimental protocols to empower researchers in their application of this versatile molecule.
Introduction to this compound
This compound is a bifunctional molecule composed of three key components: a trans-cyclooctene (B1233481) (TCO) group, a primary amine (NH₂), and a six-unit polyethylene (B3416737) glycol (PEG6) spacer that connects them.[1] The TCO moiety is a highly strained and reactive dienophile used in one of the fastest bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines.[2][3] This "click chemistry" reaction is prized for its exceptional speed, selectivity, and biocompatibility.[3][4]
However, the utility of this molecule begins with the reactivity of its terminal primary amine. This amine group serves as a versatile nucleophilic handle, allowing for the covalent attachment of the TCO-PEG6 linker to a wide array of biomolecules and surfaces, thereby preparing them for subsequent tetrazine ligation. This guide will focus specifically on the chemistry and application of this amine terminus.
Core Reactivity of the Amine Terminus
The chemical behavior of this compound is dictated by its terminal primary amine. This functional group is nucleophilic and readily forms stable covalent bonds with various electrophilic partners. The most common applications involve the formation of a stable amide bond.
Reaction with Activated Esters: The most prevalent reaction for the amine group in bioconjugation is its acylation by an N-hydroxysuccinimide (NHS) ester.[5] The nucleophilic amine attacks the carbonyl carbon of the NHS ester. This process forms a stable amide bond, covalently linking the TCO-PEG6 moiety to the target molecule, and releases N-hydroxysuccinimide as a byproduct.[2] This reaction proceeds efficiently in aqueous environments under mild conditions.[5]
Reaction with Carboxylic Acids: The amine group can also be coupled directly to molecules bearing a carboxylic acid (-COOH). This reaction is not spontaneous and requires the presence of activating agents, such as carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with NHS to improve efficiency.[1][6] The activators convert the carboxyl group into a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.
Optimizing Reaction Conditions for Amine Coupling
The efficiency of conjugating molecules to the amine group of this compound is highly dependent on the reaction environment. Fine-tuning key parameters is essential for maximizing yield and minimizing side reactions.
-
pH: The pH of the reaction buffer is a critical parameter. The acylation of amines by NHS esters is most efficient at a pH range of 7.2 to 9.[2] Below this range, the primary amine becomes increasingly protonated (-NH₃⁺), reducing its nucleophilicity. Above this range, the competing hydrolysis of the NHS ester accelerates significantly, which can reduce the conjugation yield.[5]
-
Buffer Composition: It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), when working with NHS esters.[7] Buffers containing primary amines, like Tris or glycine, will compete with this compound for reaction with the NHS ester, leading to lower efficiency and unwanted side products.
-
Stoichiometry: To drive the reaction to completion, the more stable or less abundant reactant is typically used as the limiting reagent. In many protocols where a protein is labeled with a TCO-NHS ester, a molar excess of the ester is used.[3] Conversely, when conjugating a precious NHS-activated molecule to this compound, a slight molar excess (1.5 to 5-fold) of the this compound may be beneficial.
-
Temperature and Duration: The reaction proceeds efficiently at room temperature (20-25°C).[8] Incubation times typically range from 30 minutes to 2 hours.[7][8] For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation period.[7]
| Parameter | Recommended Condition | Rationale / Notes | Citation |
| pH | 7.2 - 9.0 | Balances amine nucleophilicity with NHS ester stability. | [2] |
| Buffer System | Amine-free (e.g., PBS, HEPES) | Prevents competition from buffer components. | [7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is sufficient for rapid reaction; 4°C can be used for sensitive molecules. | [7][8] |
| Reaction Time | 30 - 120 minutes | Typically sufficient for reaction completion at room temperature. | [7][8] |
| Stoichiometry | Molar excess of one reagent | A slight excess of the amine or NHS ester can drive the reaction to completion. | [3] |
The Role of the PEG6 Spacer
The six-unit polyethylene glycol (PEG) spacer is not merely a linker; it confers several advantageous properties that are critical for successful bioconjugation.
-
Enhanced Solubility: PEG is hydrophilic, which significantly increases the water solubility of the entire this compound molecule.[2][3] This is particularly important for biological applications conducted in aqueous buffers.
-
Reduced Steric Hindrance: The flexible and extended PEG chain provides spatial separation between the conjugated molecule and the TCO moiety.[2][3] This separation minimizes steric hindrance, ensuring that the TCO group remains accessible for its subsequent rapid reaction with a tetrazine.[3]
-
Minimized Aggregation: For protein applications, PEGylation is known to reduce the aggregation of labeled proteins when stored in solution.[3]
-
Improved Reactivity: Studies have shown that the inclusion of a PEG linker can improve the functional yield of TCO-conjugated antibodies, likely by preventing the hydrophobic TCO group from burying itself within the protein structure.[5]
Experimental Protocol: Conjugating an NHS-Ester to this compound
This section provides a general protocol for the conjugation of a molecule activated with an NHS ester to this compound.
Materials:
-
This compound
-
NHS-ester activated molecule of interest
-
Reaction Buffer: Amine-free buffer, e.g., 1X PBS, pH 7.2-7.5.
-
Anhydrous organic solvent (e.g., DMSO or DMF) for dissolving the NHS ester.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Purification equipment (e.g., desalting columns, HPLC).
Methodology:
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS-ester activated molecule in anhydrous DMSO or DMF.[3] NHS esters are moisture-sensitive.
-
Dissolve the this compound in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar equivalent of the NHS-ester stock solution to the this compound solution. Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction mixture for 60 minutes at room temperature.[8]
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted NHS ester, add Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for an additional 5-10 minutes.
-
-
Purification:
-
Storage:
Applications in Research and Drug Development
The ability to efficiently conjugate molecules to this compound opens up a vast landscape of applications. The linker serves as a bridge, enabling a two-step "pre-targeting" or labeling strategy that leverages the power of bioorthogonal click chemistry.
-
Targeted Drug Delivery: this compound can be used to modify small molecule drugs or targeting ligands that contain an activated ester. These TCO-functionalized agents can then be "clicked" to tetrazine-modified delivery vehicles, such as nanoparticles or antibodies.[10]
-
PROTAC Development: The linker is valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can connect a target-binding ligand to an E3 ligase-binding ligand.[1]
-
Molecular Imaging: In pre-targeted imaging, a TCO-modified antibody or protein is first administered and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing tetrazine-labeled imaging agent (e.g., a fluorophore or PET tracer) is administered, which rapidly clicks to the TCO-tagged protein, enhancing signal-to-noise ratios.[10]
-
Surface Functionalization: Surfaces, such as those on microarrays or nanoparticles, can be modified with carboxylic acids. Following activation with EDC/NHS, this compound can be coupled to the surface, decorating it with TCO handles for the specific capture of tetrazine-modified molecules.[2]
Conclusion
This compound is a powerful and versatile chemical tool whose utility is founded on the reliable reactivity of its primary amine group. By forming stable amide bonds with activated esters or carboxylic acids, this linker enables the precise installation of the highly reactive TCO moiety onto a vast range of molecules and materials. Understanding and optimizing the parameters of this initial amine coupling—pH, buffer choice, and stoichiometry—is the critical first step in unlocking the full potential of the subsequent, ultrafast TCO-tetrazine click reaction for applications spanning from fundamental biological research to the development of next-generation diagnostics and therapeutics.
References
- 1. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 2. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. escholarship.org [escholarship.org]
- 6. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Synthesis and Purification of TCO-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of TCO-PEG6-amine, a bifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a feasible multi-step synthetic pathway, detailed experimental protocols, and methods for purification and characterization.
Overview of this compound
This compound, or trans-cyclooctene-polyethylene glycol (6)-amine, is a molecule featuring a strained trans-cyclooctene (B1233481) (TCO) moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal primary amine. The TCO group enables rapid and specific bioorthogonal ligation with tetrazine partners via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] The PEG6 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules, while the primary amine allows for facile coupling to carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₄₄N₂O₈ | [2] |
| Molecular Weight | 476.6 g/mol | [2] |
| CAS Number | 2353409-94-4 | [2] |
| Appearance | Colorless to slightly yellow oil/solid | [3][4] |
| Solubility | Water, DMF, DMSO, DCM | [5] |
| Storage Conditions | -20°C, desiccated, protected from light | [5][6] |
Synthetic Pathway
The synthesis of this compound can be accomplished through a convergent strategy, involving the preparation of a TCO precursor and a Boc-protected PEG6-amine, followed by their coupling and final deprotection.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of (E)-cyclooct-4-enol (TCO-OH)
The synthesis of the TCO precursor, (E)-cyclooct-4-enol, is achieved through the photoisomerization of the readily available cis-isomer.
Protocol:
-
Dissolve cis-cyclooct-4-enol and a sensitizer (B1316253) (e.g., ethyl benzoate) in a nonpolar aprotic solvent such as cyclohexane.[7]
-
Place the solution in a photochemical reactor equipped with a UV lamp (e.g., 150 W mercury vapor lamp).[7]
-
During irradiation, continuously recirculate the solution through a chromatography column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). The silver ions selectively complex with the trans-isomer, driving the equilibrium towards the desired product.[7]
-
Monitor the reaction by analyzing aliquots to determine the concentration of the trans-isomer, for instance, by measuring the change in absorbance of a tetrazine solution upon reaction.[7]
-
Once the reaction is complete, release the complexed (E)-cyclooct-4-enol from the silver nitrate column and purify.
Table 2: Materials for (E)-cyclooct-4-enol Synthesis
| Reagent/Material | Purpose |
| cis-cyclooct-4-enol | Starting material |
| Ethyl benzoate | Photosensitizer |
| Cyclohexane | Solvent |
| Silver nitrate (AgNO₃) on silica gel | Selective complexation of trans-isomer |
| Photochemical reactor with UV lamp | Provides energy for isomerization |
Activation of (E)-cyclooct-4-enol
The hydroxyl group of (E)-cyclooct-4-enol is activated to facilitate its reaction with the amine group of the PEG linker. Activation with p-nitrophenyl chloroformate to form a carbonate is a common strategy.
Protocol:
-
Dissolve (E)-cyclooct-4-enol in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Add p-nitrophenyl chloroformate (NPC) to the solution.
-
Add a base, such as 4-dimethylaminopyridine (B28879) (DMAP), dissolved in anhydrous DCM, dropwise to the reaction mixture.[8]
-
Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for several hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the activated TCO can be purified by column chromatography.
Synthesis of Boc-NH-PEG6-amine
This intermediate can be synthesized from commercially available PEG derivatives or purchased directly. The synthesis generally involves the protection of one amine terminus of a diamino-PEG6 with a Boc group.
Table 3: Commercially Available Boc-NH-PEG6-amine
| Property | Value | Reference(s) |
| CAS Number | 1091627-77-8 | [9] |
| Molecular Formula | C₁₉H₄₀N₂O₈ | [9] |
| Molecular Weight | 424.5 g/mol | [9] |
| Purity | Typically ≥95% |
Coupling of Activated TCO and Boc-NH-PEG6-amine
The activated TCO derivative is then coupled with the Boc-protected PEG6-amine.
Protocol:
-
Dissolve the activated TCO (e.g., TCO-O-pNP) and Boc-NH-PEG6-amine in a suitable solvent like DMF or DCM.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
After the reaction, perform an aqueous workup and purify the resulting Boc-TCO-PEG6-amine by column chromatography.
Boc Deprotection
The final step is the removal of the Boc protecting group to yield the free primary amine of this compound.
Protocol:
-
Dissolve the Boc-TCO-PEG6-amine in DCM.
-
Add trifluoroacetic acid (TFA) to the solution (e.g., 25-50% v/v).[10][11]
-
Stir the reaction at room temperature for 1-2 hours.[10] The deprotection reaction often results in the formation of CO₂ gas, so the reaction should not be performed in a closed system.[12]
-
Remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt.
-
The free amine can be obtained by neutralizing the TFA salt, for example, by using a basic ion-exchange resin.[11]
Purification
Purification of the final this compound is crucial to remove any unreacted starting materials, byproducts, and residual reagents. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Protocol:
-
Dissolve the crude this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the solution onto a preparative RP-HPLC column (e.g., C18).
-
Elute the compound using a gradient of mobile phases, typically water with 0.1% TFA (Mobile Phase A) and acetonitrile (B52724) with 0.1% TFA (Mobile Phase B).
-
Monitor the elution profile using a UV detector.
-
Collect the fractions containing the pure product.
-
Lyophilize the collected fractions to obtain the purified this compound as a TFA salt.
Table 4: Illustrative Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 10 µm, e.g., 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5-95% B over 30 minutes |
| Flow Rate | e.g., 15 mL/min |
| Detection | UV at 214 nm and 254 nm |
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]
- 6. (E)-cyclooct-4-enol / axial for click-chemistry (CAS: 1384271-41-3) | SiChem GmbH [shop.sichem.de]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. reddit.com [reddit.com]
- 9. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for T-PEG6-Amine Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific labeling of proteins using TCO-PEG6-amine. This method utilizes a two-step process involving the covalent attachment of the trans-cyclooctene (B1233481) (TCO) moiety to the protein of interest, followed by a bioorthogonal click chemistry reaction with a tetrazine-functionalized molecule. This highly efficient and specific labeling strategy is a powerful tool for a variety of applications, including protein imaging, tracking, and the development of antibody-drug conjugates (ADCs).
The first step involves the activation of carboxyl groups (on aspartic and glutamic acid residues) on the target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This creates a stable amine-reactive NHS ester intermediate. The protein is then reacted with this compound, where the primary amine of the this compound forms a stable amide bond with the activated carboxyl groups on the protein. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated TCO group.
The second step is the highly rapid and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between the now TCO-functionalized protein and a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent).[1] This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[2][3]
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Protein Activation and Labeling.
| Reagent/Component | Recommended Concentration/Ratio | Purpose |
|---|---|---|
| Protein Activation Step | ||
| Protein Concentration | 1-5 mg/mL | To ensure efficient reaction kinetics. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2-10 mM | Activates carboxyl groups on the protein.[4] |
| NHS or Sulfo-NHS | 5-25 mM | Stabilizes the activated carboxyl groups.[4] |
| This compound | 10-50 fold molar excess over protein | Drives the reaction towards the formation of the TCO-protein conjugate. |
| Click Reaction Step |
| Tetrazine-functionalized probe | 1.5-5 fold molar excess over TCO-protein | Ensures complete labeling of the TCO-modified protein. |
Table 2: Key Reaction Parameters and Conditions.
| Parameter | Condition | Rationale |
|---|---|---|
| Protein Activation | ||
| Activation Buffer | MES Buffer (0.1 M, pH 4.7-6.0) | Optimal pH for EDC/NHS activation of carboxyl groups.[1] |
| Activation Time | 15-30 minutes at room temperature | Sufficient time for the formation of the stable NHS-ester intermediate.[5] |
| This compound Conjugation | ||
| Conjugation Buffer | Phosphate Buffered Saline (PBS, pH 7.2-7.5) | Optimal pH for the reaction between the NHS-ester and the primary amine of this compound. |
| Conjugation Time | 1-2 hours at room temperature or overnight at 4°C | Allows for efficient conjugation of the this compound to the activated protein.[5] |
| Click Reaction | ||
| Reaction Buffer | PBS, pH 7.4 | Physiological pH suitable for the bioorthogonal reaction. |
| Reaction Time | 30-60 minutes at room temperature | The iEDDA reaction is very fast and typically goes to completion within this timeframe. |
Experimental Protocols
Part 1: Introduction of TCO Moiety onto the Protein
This protocol describes the modification of a protein with this compound by activating the protein's carboxyl groups.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.
-
-
Activation of Protein Carboxyl Groups:
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in the Conjugation Buffer.
-
Adjust the pH of the activated protein solution to 7.2-7.5 by adding the Conjugation Buffer.
-
Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound and byproducts by purifying the TCO-labeled protein using a desalting column or dialysis.
-
Part 2: Bioorthogonal Labeling with a Tetrazine Probe
This protocol describes the labeling of the TCO-modified protein with a tetrazine-functionalized probe.
Materials:
-
TCO-modified protein (from Part 1)
-
Tetrazine-functionalized probe (e.g., fluorescent dye, biotin)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve the TCO-modified protein in the Reaction Buffer.
-
Prepare a stock solution of the tetrazine-functionalized probe in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the tetrazine-functionalized probe to the solution of TCO-modified protein. A 1.5- to 5-fold molar excess of the tetrazine probe is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
If necessary, remove the excess, unreacted tetrazine probe by using a desalting column or dialysis, depending on the size of the probe.
-
Mandatory Visualization
Caption: Chemical pathway for this compound protein labeling.
Caption: Experimental workflow for this compound protein labeling.
References
Application Notes and Protocols for T-PEG6-amine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG6-amine is a bifunctional molecule integral to advanced live cell imaging, leveraging the power of bioorthogonal chemistry. This molecule features a trans-cyclooctene (B1233481) (TCO) group, which participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner.[1][2][3] The second functional group is a primary amine, allowing for its conjugation to biomolecules of interest. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances the hydrophilicity and bioavailability of the molecule.
This two-step labeling strategy, often referred to as a "pre-targeting" approach, offers remarkable versatility and precision in visualizing cellular components in their native environment.[1][4][5][6] First, a biomolecule of interest (e.g., an antibody or protein) is conjugated with this compound. This TCO-tagged biomolecule is then introduced to live cells, where it binds to its specific target. Subsequently, a tetrazine-functionalized fluorescent probe is added, which rapidly "clicks" to the TCO tag, enabling fluorescent visualization of the target. This method is particularly advantageous for minimizing background fluorescence and reducing potential toxicity associated with prolonged exposure to fluorescent dyes.[7]
Key Advantages of the TCO-Tetrazine System:
-
Exceptional Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.[2][8]
-
High Specificity: The reaction is highly selective and does not interfere with native biological processes.
-
Biocompatibility: The reaction proceeds under physiological conditions without the need for toxic catalysts.[3]
-
Fluorogenic Potential: Many tetrazine-dye conjugates exhibit fluorescence quenching that is alleviated upon reaction with TCO, leading to a significant increase in signal and a high signal-to-noise ratio.[7][9]
Applications in Live Cell Imaging:
-
Cell Surface Receptor Labeling: Visualize the localization, trafficking, and dynamics of specific cell surface receptors by conjugating this compound to antibodies or ligands.[1]
-
Imaging the Cytoskeleton: Label and track cytoskeletal components, such as actin filaments, in living cells.[4]
-
Small Molecule Tracking: Monitor the intracellular journey and interactions of bioactive small molecules.[4]
-
Super-Resolution Microscopy: The high specificity of the TCO-tetrazine ligation is ideal for preparing samples for advanced imaging techniques like dSTORM.[4][9]
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for live cell imaging experiments using the TCO-tetrazine system. It is crucial to empirically optimize these conditions for each specific experimental setup.
Table 1: Recommended Concentration Ranges for Labeling Reagents
| Reagent | Typical Concentration Range | Notes |
| TCO-conjugated Protein/Antibody | 10 - 100 nM | For pre-targeting applications. Concentration should be optimized based on target abundance. |
| Tetrazine-Fluorophore | 0.1 - 10 µM | Lower concentrations are often sufficient due to the fast reaction kinetics. Titration is recommended to achieve optimal signal-to-noise. |
Table 2: Representative Incubation Times
| Step | Incubation Time | Temperature | Notes |
| Pre-targeting with TCO-conjugate | 30 - 60 minutes | 37°C | Allows for binding of the TCO-labeled molecule to the cellular target. |
| Labeling with Tetrazine-Fluorophore | 10 - 30 minutes | 37°C | The "click" reaction is typically very rapid. |
| Washing Steps | 3 x 5 minutes | Room Temperature or 37°C | Essential for reducing background fluorescence. |
Table 3: Expected Outcomes and Quality Control
| Parameter | Method of Assessment | Expected Outcome |
| Cell Viability | MTT or MTS Assay | > 90% viability after labeling. |
| Signal-to-Noise Ratio (SNR) | Fluorescence Microscopy Image Analysis | > 5:1 for clear visualization. Optimization of concentrations and washing steps can improve SNR. |
| Degree of Labeling (DOL) | Mass Spectrometry (for TCO-conjugate) | Typically 2-8 TCO molecules per antibody. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein of Interest
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues). This is achieved by first converting the amine group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Disuccinimidyl suberate (B1241622) (DSS) or similar homobifunctional NHS ester crosslinker
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of TCO-PEG6-NHS ester:
-
Dissolve this compound and a 10-fold molar excess of DSS in anhydrous DMSO.
-
Incubate for 1-2 hours at room temperature. The resulting TCO-PEG6-NHS ester solution can be used directly in the next step.
-
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the freshly prepared TCO-PEG6-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-PEG6-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
Protocol 2: Two-Step Live Cell Imaging using a Pre-targeting Strategy
This protocol outlines the labeling and imaging of a specific cellular target using a TCO-conjugated protein and a tetrazine-fluorophore.
Materials:
-
TCO-conjugated protein (from Protocol 1)
-
Live cells cultured on glass-bottom dishes
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
-
Pre-targeting:
-
Dilute the TCO-conjugated protein in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 50 nM).
-
Replace the culture medium with the TCO-conjugate solution and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound TCO-conjugated protein.
-
-
Tetrazine Ligation and Imaging:
-
Prepare the tetrazine-fluorophore staining solution by diluting a DMSO stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1 µM).
-
Add the staining solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly.
-
Time-lapse imaging can be performed to monitor dynamic processes.
-
Controls:
-
Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.
-
TCO-conjugated Protein-labeled Cells (no tetrazine): To determine any background fluorescence from the TCO-modification.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of the labeling procedure.
Materials:
-
Cells cultured in a 96-well plate
-
TCO-conjugated protein and tetrazine-fluorophore
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Perform the two-step labeling procedure as described in Protocol 2 on a subset of wells. Include untreated control wells.
-
-
MTT Incubation:
-
After the labeling and final washing steps, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Record the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging using a TCO-tetrazine pre-targeting strategy.
Caption: Visualization of EGFR signaling pathway using TCO-labeled EGFR for live cell imaging.
References
- 1. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
Application Notes and Protocols for TCO-PEG6-amine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TCO-PEG6-amine as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The unique properties of the trans-cyclooctene (B1233481) (TCO) moiety, combined with the favorable pharmacokinetic characteristics of the polyethylene (B3416737) glycol (PEG) chain, make this compound a valuable tool for innovative PROTAC design, particularly for applications involving bioorthogonal chemistry.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[3]
This compound is a bifunctional linker featuring a trans-cyclooctene (TCO) group and a primary amine. The PEG6 (hexaethylene glycol) portion enhances hydrophilicity and improves the solubility and pharmacokinetic properties of the resulting PROTAC.[3] The terminal amine allows for straightforward conjugation to a POI ligand or an E3 ligase ligand through standard amide bond formation or other amine-reactive chemistries.
The most significant advantage of incorporating a TCO group is the ability to perform "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[4][5] This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for biological applications, including the in situ assembly of PROTACs.[4][6]
Key Application: In-Cell Click-Formed PROTACs (CLIPTACs)
A powerful application of this compound is in the generation of "Click-Formed Proteolysis Targeting Chimeras" (CLIPTACs) directly within the cellular environment.[6] This strategy involves the administration of two smaller, more cell-permeable precursors: a POI ligand functionalized with a TCO group (via a linker like this compound) and an E3 ligase ligand functionalized with a tetrazine. These precursors then react inside the cell to form the active, full-length PROTAC.[6]
This approach can overcome the limitations of high molecular weight and poor cell permeability often associated with pre-formed PROTACs.[7]
Quantitative Data Summary
While specific quantitative data for a pre-synthesized PROTAC utilizing a this compound linker is not extensively available in the public domain, the efficacy of the TCO-tetrazine click chemistry approach for in-cell PROTAC formation has been demonstrated. The following table summarizes representative data for BRD4-targeting PROTACs, including those formed via the CLIPTAC strategy.
| PROTAC Name/Strategy | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| JQ1-CLIPTAC (in situ) | BRD4 | Thalidomide (CRBN) | HeLa | ~3-10 µM (of precursors) | Complete Degradation | [4][6] |
| dBET1 | BRD4 | Pomalidomide (CRBN) | MV4;11 | 0.14 µM | Not Specified | [5] |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | HGC27 (Gastric Cancer) | ~10 nM | Not Specified | [5] |
| MZ1 | BRD4 | VHL | HeLa | Not Specified | Not Specified | [8] |
Signaling Pathways
PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-Myc.[1] A PROTAC targeting BRD4 brings it into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This results in the downregulation of BRD4's target genes and can induce anti-proliferative effects in cancer cells.[1]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[9] PROTACs targeting ERK1/2 can be a therapeutic strategy for cancers with aberrant MAPK signaling.
Caption: Overview of the ERK1/2 signaling pathway and the point of intervention for an ERK1/2-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a JQ1-TCO-PEG6-amine Precursor
This protocol describes the synthesis of a JQ1-TCO precursor for use in the CLIPTAC approach. The synthesis involves the conjugation of this compound to a suitable derivative of the BRD4 inhibitor JQ1.
Caption: General workflow for the synthesis of a JQ1-TCO precursor.
Materials:
-
JQ1-carboxylic acid derivative
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the JQ1-carboxylic acid derivative (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the pure JQ1-TCO-PEG6-amine precursor.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: In-Cell BRD4 Degradation Assay using the CLIPTAC Approach
This protocol details the procedure for inducing and measuring the degradation of BRD4 in cultured cells using the in-cell click reaction between a JQ1-TCO precursor and a tetrazine-functionalized E3 ligase ligand.
Caption: Workflow for the in-cell BRD4 degradation assay using the CLIPTAC approach.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)
-
JQ1-TCO precursor (from Protocol 1)
-
Tetrazine-functionalized E3 ligase ligand (e.g., Tz-thalidomide)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Precursor Treatment: Treat the cells with varying concentrations of the JQ1-TCO precursor (e.g., 0.1, 1, 10 µM) for 18 hours. Include a DMSO vehicle control.
-
Tetrazine Ligand Treatment: After the initial incubation, add the tetrazine-functionalized E3 ligase ligand to the wells at a fixed concentration (e.g., 10 µM) and incubate for an additional 18 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with TCO-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using TCO-PEG6-amine. This bifunctional linker is instrumental in advanced drug delivery and molecular imaging applications, enabling the attachment of targeting ligands, therapeutic agents, or imaging moieties through highly efficient and bioorthogonal "click chemistry."
Introduction
This compound is a versatile reagent featuring a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The primary amine allows for covalent conjugation to nanoparticles with surface-exposed functional groups, such as carboxylic acids. The TCO moiety serves as a reactive handle for subsequent bioorthogonal ligation with tetrazine-functionalized molecules via the inverse electron-demand Diels-Alder cycloaddition (IEDDA) reaction.[3] This "click chemistry" reaction is exceptionally fast and proceeds under mild, biocompatible conditions without the need for a catalyst.[3]
The PEG spacer enhances the water solubility and biocompatibility of the nanoparticles, reduces non-specific protein binding, and can prolong circulation time in vivo.[4][5] This surface modification strategy is a cornerstone for developing sophisticated, targeted nanoparticle systems for therapeutic and diagnostic applications.[6][7][8]
Principle of this compound Surface Modification
The surface modification process involves a two-step approach. First, the primary amine of this compound is covalently coupled to nanoparticles possessing surface carboxyl groups. This is typically achieved through an EDC/NHS-mediated amidation reaction, forming a stable amide bond.
Following the successful attachment of the TCO-PEG6 linker, the TCO-functionalized nanoparticles can be reacted with a tetrazine-modified molecule of interest (e.g., a targeting antibody, a fluorescent dye, or a drug molecule). The rapid and specific IEDDA reaction forms a stable covalent linkage, completing the nanoparticle functionalization.
Experimental Protocols
Materials and Equipment
-
Nanoparticles: Carboxylated nanoparticles (e.g., carboxyl-functionalized PLGA, silica (B1680970), or magnetic nanoparticles)
-
Reagents:
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Sonicator (bath or probe)
-
pH meter
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Thermogravimetric Analyzer (TGA)
-
Lyophilizer (optional)
-
Protocol: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol provides a general guideline for the conjugation of this compound to carboxylated nanoparticles. Optimization may be required depending on the specific nanoparticle type and size.
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0) to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL in MES buffer) and NHS (e.g., 10 mg/mL in MES buffer).
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended (e.g., 5-10 fold excess).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in DMSO or DI water (e.g., 10 mg/mL).
-
Add the this compound solution to the activated nanoparticle suspension. A molar excess of this compound relative to the carboxyl groups is recommended (e.g., 2-5 fold excess).
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by proceeding directly to purification.
-
Purify the TCO-functionalized nanoparticles to remove unreacted reagents. This can be achieved by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS). Dialysis can also be an effective purification method.
-
-
Characterization and Storage:
-
Characterize the purified TCO-functionalized nanoparticles for size, polydispersity index (PDI), and zeta potential using DLS.
-
Quantify the surface modification using techniques like TGA.[7][10]
-
Resuspend the final nanoparticle product in a suitable buffer for storage. For long-term storage, lyophilization may be considered. TCO compounds have a limited shelf life and should be stored at -20°C.[3][9]
-
Data Presentation: Characterization of Modified Nanoparticles
Proper characterization is crucial to confirm the successful surface modification of nanoparticles. The following tables provide an example of the expected changes in nanoparticle properties after functionalization with this compound.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles (Bare) | 150 ± 5 | 0.15 ± 0.02 | -35 ± 3 |
| This compound Modified Nanoparticles | 165 ± 7 | 0.18 ± 0.03 | -15 ± 4 |
Note: The increase in hydrodynamic diameter is indicative of the PEG linker addition. The change in zeta potential towards a more neutral value suggests the successful capping of the negative carboxyl groups.
Table 2: Quantification of Surface Modification using Thermogravimetric Analysis (TGA)
| Nanoparticle Sample | Initial Mass (mg) | Residual Mass at 600°C (mg) | Mass Loss due to Organic Coating (%) |
| Carboxylated Nanoparticles (Bare) | 10.0 | 9.5 | 5.0 |
| This compound Modified Nanoparticles | 10.0 | 8.8 | 12.0 |
Note: The increased mass loss in the this compound modified nanoparticles corresponds to the thermal decomposition of the attached organic linker, providing a quantitative measure of the surface coating.[10]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the surface modification of nanoparticles with this compound and subsequent bioorthogonal ligation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Quantitative analysis and efficient surface modification of silica nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for Conjugating TCO-PEG6 Moiety to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the covalent conjugation of a trans-cyclooctene (B1233481) (TCO) moiety to an amine-modified oligonucleotide. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, in this case, a 6-unit PEG (PEG6), enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance. This procedure utilizes the robust and efficient reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine to form a stable amide bond.[1][2]
The resulting TCO-labeled oligonucleotide is a key reagent for bioorthogonal "click chemistry" applications, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule.[3][4][5] This highly specific and rapid reaction is widely used in live-cell imaging, diagnostics, and the development of targeted therapeutics like antibody-oligonucleotide conjugates.[4][6]
A Note on Reagents: This protocol describes the conjugation of an amine-modified oligonucleotide with a TCO-PEG6-NHS ester. While the query specified "TCO-PEG6-amine," direct conjugation of an amine to an amine-modified oligonucleotide is not a standard or efficient reaction. The most common and effective method to introduce a TCO group is by reacting an amine-modified oligonucleotide with an NHS-ester-functionalized TCO linker.[7][8][9] Therefore, this protocol is based on the use of TCO-PEG6-NHS ester.
Principle of the Method
The conjugation process is based on the reaction between a primary amine group, introduced at a specific position on the oligonucleotide during synthesis (e.g., 5'- or 3'-terminus), and a TCO-PEG6-NHS ester.[8][10] The NHS ester is a highly reactive group that specifically targets primary amines in a slightly alkaline environment (pH 8.0-9.0) to form a stable covalent amide linkage.[1][2] The reaction is performed in an aqueous buffer, and the resulting TCO-conjugated oligonucleotide is then purified to remove unreacted reagents and byproducts.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| 5'-Amine-Modified Oligonucleotide | Integrated DNA Technologies (IDT) | Custom Order |
| TCO-PEG6-NHS Ester | BroadPharm | BP-24156 |
| Nuclease-Free Water | Thermo Fisher Scientific | AM9937 |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.5) | Sigma-Aldrich | S6014 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Thermo Fisher Scientific | D12345 |
| Micro Bio-Spin™ P-6 Gel Columns | Bio-Rad | 7326221 |
| HPLC System with a Reversed-Phase Column | Agilent Technologies | 1260 Infinity II |
| 0.1 M Triethylammonium Acetate (TEAA) | Sigma-Aldrich | T7408 |
| Acetonitrile (ACN), HPLC Grade | Thermo Fisher Scientific | A998 |
Experimental Protocols
Preparation of Reagents
-
Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.[11] To ensure complete dissolution, gentle vortexing and brief heating at 55°C for 10 minutes may be applied.[12]
-
TCO-PEG6-NHS Ester Solution: NHS esters are moisture-sensitive.[11] Allow the vial of TCO-PEG6-NHS ester to equilibrate to room temperature before opening. Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMSO.[12] This solution should be prepared fresh immediately before use.
Conjugation Reaction
The optimal molar ratio of TCO-PEG6-NHS ester to oligonucleotide may need to be determined empirically but typically ranges from a 10 to 50-fold molar excess of the NHS ester.[5]
-
In a microcentrifuge tube, combine the following:
-
Amine-modified oligonucleotide (e.g., 10 nmol)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5) to bring the reaction volume to 90 µL.
-
-
Add the calculated volume of 100 mM TCO-PEG6-NHS ester in DMSO (e.g., 10 µL for a 100-fold molar excess for a 100 µL reaction). The final concentration of DMSO should not exceed 10-20% of the total reaction volume.
-
Mix the reaction gently by pipetting up and down.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[5]
Purification of the TCO-Oligonucleotide Conjugate
After the incubation period, it is crucial to remove unreacted TCO-PEG6-NHS ester and the NHS byproduct. This can be achieved through desalting columns for smaller scale reactions or HPLC for higher purity.
Method A: Desalting Column Purification
-
Prepare a Micro Bio-Spin™ P-6 Gel Column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Carefully apply the entire conjugation reaction mixture to the center of the gel bed.
-
Centrifuge the column as per the manufacturer's protocol (e.g., 1,000 x g for 4 minutes).[12]
-
The purified TCO-oligonucleotide conjugate will be collected in the eluate.
Method B: Reversed-Phase HPLC Purification
For applications requiring high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[8][11][13] The addition of the hydrophobic TCO moiety will result in a longer retention time for the conjugated oligonucleotide compared to the unconjugated amine-modified starting material.[11]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA in 100% Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for optimization.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the peak corresponding to the TCO-conjugated oligonucleotide.
-
Post-HPLC Processing: The collected fractions should be lyophilized to remove the mobile phase solvents.
Quantification and Quality Control
-
UV-Vis Spectrophotometry: Measure the absorbance of the purified conjugate at 260 nm (A260) to determine the oligonucleotide concentration.[11] An estimation of the conjugation efficiency can be made by comparing the peak areas of the conjugated and unconjugated oligonucleotides in the HPLC chromatogram.
-
Mass Spectrometry: For precise characterization and confirmation of successful conjugation, the molecular weight of the purified product can be determined using electrospray ionization mass spectrometry (ESI-MS).
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Oligonucleotide Concentration | 1-5 mM | Higher concentrations can improve reaction kinetics. |
| TCO-PEG6-NHS Ester Excess | 10-50 fold molar excess | Ensures efficient conjugation of the amine-modified oligo. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Optimal pH for the reaction of NHS esters with primary amines.[2] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Sufficient time for the reaction to proceed to completion. |
| Purification Method | Desalting or RP-HPLC | Removal of excess reagents and byproducts. |
| Expected Purity (Post-HPLC) | >95% | High purity conjugate suitable for sensitive downstream applications. |
Experimental Workflow Diagram
Caption: Workflow for TCO-Oligonucleotide Conjugation.
Signaling Pathway and Logical Relationship Diagram
Caption: NHS Ester Reaction Mechanism.
References
- 1. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. interchim.fr [interchim.fr]
- 6. dynamic-biosensors.com [dynamic-biosensors.com]
- 7. idtdna.com [idtdna.com]
- 8. Nucleic Acid Modifications, Oligo Modifications - Bio-Synthesis, Inc. [biosyn.com]
- 9. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 10. TCO NHS Oligo Modifications from Gene Link [genelink.com]
- 11. benchchem.com [benchchem.com]
- 12. citeseq.wordpress.com [citeseq.wordpress.com]
- 13. Oligonucleotide Purification: Phenomenex [phenomenex.com]
Application Notes: TCO-PEG6-amine for Pretargeted Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretargeted nuclear imaging is a two-step strategy designed to improve the contrast of molecular imaging and reduce the radiation dose to non-target tissues.[1] This approach temporally separates the injection of a slow-circulating targeting molecule (e.g., a monoclonal antibody) from the administration of a fast-clearing, radiolabeled imaging agent.[2] The success of this technique relies on highly efficient and bioorthogonal "click chemistry" reactions that occur in vivo.[3]
The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is the most effective ligation for this purpose, boasting exceptionally fast reaction rates (up to 10^6 M⁻¹s⁻¹) and high specificity in biological systems.[4][5]
TCO-PEG6-amine is a bifunctional linker at the heart of this methodology. It contains:
-
A trans-cyclooctene (TCO) moiety for the IEDDA reaction with a tetrazine-labeled probe.[6]
-
A primary amine (-NH2) group for stable conjugation to targeting molecules.[7]
-
A hydrophilic six-unit polyethylene (B3416737) glycol (PEG6) spacer that enhances solubility and provides flexibility, minimizing steric hindrance.[8]
These notes provide an overview, key experimental protocols, and representative data for utilizing this compound in pretargeted imaging studies.
Core Principle: The Pretargeting Workflow
The pretargeting strategy involves two main stages. First, a targeting vector (e.g., an antibody specific to a tumor antigen) is functionalized with this compound and administered to the subject. This TCO-modified antibody is given time to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation. In the second step, a small, radiolabeled tetrazine molecule is injected. This probe rapidly clears from the body but reacts specifically and covalently at the target site with the pre-accumulated TCO-antibody, allowing for high-contrast imaging of the target tissue.[2][9][10]
Caption: General workflow for TCO-based pretargeted imaging.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of this compound to a monoclonal antibody (mAb) via N-Hydroxysuccinimide (NHS) ester chemistry. The amine on the TCO linker reacts with an NHS ester-activated carboxyl group on the antibody.
Caption: Workflow for antibody conjugation with this compound.
Methodology:
-
Antibody Preparation: Dialyze the antibody (e.g., anti-CA19.9 mAb 5B1) against an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.4 - 8.0.[11] Adjust the antibody concentration to 2-5 mg/mL.
-
This compound Preparation: Dissolve this compound in a small amount of organic solvent like DMSO and then dilute in the reaction buffer (PBS).[7]
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of an amine-reactive TCO derivative (e.g., TCO-PEG6-NHS ester) to the antibody solution.[8][12] If starting with this compound, the antibody's carboxyl groups must first be activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove unreacted TCO linker and byproducts by purifying the reaction mixture using size-exclusion chromatography (SEC) with an appropriate resin (e.g., Sephadex G-25) or via dialysis.
-
Characterization:
-
Determine the average number of TCO molecules per antibody (TCO-to-mAb ratio) using MALDI-TOF mass spectrometry.
-
Assess the immunoreactivity of the resulting TCO-mAb conjugate using an ELISA or flow cytometry assay to ensure the targeting function is preserved.
-
Protocol 2: In Vivo Pretargeted PET/SPECT Imaging
This protocol outlines a general procedure for a pretargeted imaging study in a tumor-bearing mouse model (e.g., subcutaneous xenografts).
Methodology:
-
Step 1: TCO-Conjugate Administration:
-
Administer the TCO-modified antibody (e.g., 100 µg of A33-TCO) to tumor-bearing mice via tail vein injection.[12][13]
-
Allow the TCO-conjugate to circulate and accumulate at the tumor site for a predetermined period (the "pretargeting interval"), typically between 24 and 72 hours.[4][14] This interval is critical and must be optimized to maximize tumor accumulation and minimize blood pool levels of the TCO-conjugate.
-
-
Step 2: Radiolabeled Tetrazine Administration:
-
Molecular Imaging:
-
Ex Vivo Biodistribution Analysis (Post-Imaging):
-
Euthanize the animals at the final time point.
-
Collect tumors, blood, and major organs (liver, kidneys, spleen, muscle, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g). This provides quantitative validation of the imaging results.[10][11]
-
Quantitative Data from Pretargeted Studies
Biodistribution data is critical for evaluating the efficacy of a pretargeted approach. The key metric is the tumor-to-background ratio (e.g., tumor-to-muscle or tumor-to-blood), which should be significantly higher than with directly labeled antibodies, especially at early time points.[2]
Table 1: Representative Ex Vivo Biodistribution Data for Pretargeted Imaging. Data synthesized from published studies for illustrative purposes.
| Tissue | Pretargeting with [⁶⁴Cu]Tz-NOTA (4h p.i. of Tz)¹[12] | Pretargeting with [¹⁷⁷Lu]Tz-DOTA (4h p.i. of Tz)²[14] | Directly Labeled [⁸⁹Zr]DFO-mAb (24h p.i.)³[12] |
| Tumor | 4.0 ± 0.9 %ID/g | 4.6 ± 0.8 %ID/g | 43.3 ± 9.0 %ID/g |
| Blood | 2.1 ± 0.5 %ID/g | 0.2 ± 0.1 %ID/g | 18.0 ± 4.5 %ID/g |
| Liver | 1.8 ± 0.3 %ID/g | 0.5 ± 0.2 %ID/g | 10.5 ± 2.1 %ID/g |
| Kidneys | 1.1 ± 0.2 %ID/g | 2.5 ± 0.7 %ID/g | 7.5 ± 1.5 %ID/g |
| Muscle | 0.15 ± 0.04 %ID/g | 0.1 ± 0.03 %ID/g | 3.4 ± 0.8 %ID/g |
| Tumor:Blood | 1.9 | 23.0 | 2.4 |
| Tumor:Muscle | 26.7 | 46.0 | 12.7 |
¹System: A33-TCO pretargeting with [⁶⁴Cu]Cu-Tz-Bn-NOTA in SW1222 xenografts.[12] ²System: 5B1-TCO pretargeting with ¹⁷⁷Lu-DOTA-PEG₇-Tz in BxPC3 xenografts.[14] ³Comparative data for a directly labeled antibody to highlight differences in biodistribution and clearance.[12]
Table 2: Comparison of Tumor Uptake in Targeted vs. Pretargeted Approaches. Data adapted from a study using anti-CD44v6 cmAb U36 in VU-SCC-OE xenografts.[10][15]
| Imaging Approach | Time Post-Tracer Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| Directly Labeled ([⁸⁹Zr]Zr-DFO-TCO-U36) | 72 h | 17.1 ± 3.0 | 25.7 ± 6.3 |
| Pretargeted (U36-TCO + [⁸⁹Zr]Zr-DFO-Tz) | 72 h (24h interval) | 1.6 ± 0.3 | 23.5 ± 6.2 |
| Pretargeted (U36-TCO + [⁸⁹Zr]Zr-DFO-Tz) | 72 h (48h interval) | 1.5 ± 0.2 | 15.6 ± 6.6 |
These tables illustrate a key principle: while the absolute tumor uptake (%ID/g) is often lower in pretargeted systems compared to directly labeled antibodies at late time points, the tumor-to-background ratios are significantly improved at earlier time points, enabling high-contrast imaging with short-lived radionuclides and reducing the overall radiation burden.[10][11][12]
The IEDDA Reaction Mechanism
The core of the in vivo chemistry is the IEDDA cycloaddition. The electron-deficient tetrazine ring reacts rapidly with the strained, electron-rich double bond of the trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent dihydropyridazine (B8628806) linkage.[4][9]
Caption: The TCO-tetrazine inverse electron demand Diels-Alder reaction.
Conclusion
This compound is a versatile and efficient linker for developing pretargeted imaging agents. By enabling the robust conjugation of TCO moieties to targeting vectors, it facilitates the use of the rapid and specific TCO-tetrazine ligation in vivo. This strategy offers the potential for higher imaging contrast, reduced radiation exposure to healthy tissues, and the use of shorter-lived radionuclides, making it a powerful tool for researchers and drug developers in the field of molecular imaging and theranostics.[3][16]
References
- 1. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 7. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 8. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 9. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utupub.fi [utupub.fi]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biology: A Guide to Fluorescent Labeling of Biomolecules using TCO-PEG6-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise tracking and visualization of biomolecules within their native environments are fundamental to advancing our understanding of complex biological processes. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for achieving this. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is one of the fastest known bioorthogonal reactions, offering exceptional speed and selectivity.[1][2] This application note provides a detailed guide to a two-step strategy for the fluorescent labeling of biomolecules utilizing TCO-PEG6-amine, a versatile linker that bridges the biomolecule of interest with a fluorescent reporter.
This compound is a bifunctional molecule featuring a reactive amine group and a TCO moiety, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The amine group allows for covalent attachment to biomolecules through various chemistries, most commonly by reacting with N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes. The PEG spacer enhances the water solubility of the molecule and minimizes steric hindrance, preserving the biological activity of the labeled biomolecule.[1][3] Once the biomolecule is "TCO-tagged," it can be specifically and rapidly labeled with a tetrazine-functionalized fluorescent probe. This modular approach offers significant flexibility in choosing fluorescent reporters and can be applied to a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1]
This document provides detailed protocols for the fluorescent labeling of biomolecules using this compound, methods for purification, and guidelines for determining the degree of labeling.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₄N₂O₈ | [4] |
| Molecular Weight | 476.61 g/mol | [4] |
| Purity | > 96% | [4] |
| Solubility | Water, DMF, DMSO | |
| Storage | -20°C | |
| Key Functional Groups | trans-cyclooctene (TCO), Primary Amine |
Table 2: Recommended Molar Ratios for Labeling Reactions
| Biomolecule | Reagent | Recommended Molar Excess (Reagent:Biomolecule) | Reference |
| Antibody (IgG) | TCO-PEG-NHS Ester | 5:1 to 20:1 | [5] |
| General Protein | Amine-reactive dye | 5:1 to 20:1 | [6] |
| TCO-modified Biomolecule | Tetrazine-Fluorophore | 1.5:1 to 3:1 | [5] |
Note: These are starting recommendations and may require optimization for specific biomolecules and experimental conditions.
Table 3: Characterization of Labeled Antibody - Example Data
| Parameter | Value | Method | Reference |
| Degree of Labeling (DOL) | 2 - 12 (Tz/Ab) | UV-Vis Spectrophotometry | [5] |
| Antibody Recovery | > 80% | Size-Exclusion Chromatography | [5] |
| Average TCO moieties per antibody | 2.6 | LC-MS | [7] |
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of an Antibody using this compound and a Tetrazine-Dye
This protocol outlines the modification of an antibody with a TCO group via a TCO-PEG-NHS ester, followed by the bioorthogonal reaction with a tetrazine-functionalized fluorescent dye.
Materials:
-
Antibody of interest (free of amine-containing stabilizers like BSA or glycine)
-
TCO-PEG6-NHS Ester
-
Tetrazine-conjugated fluorescent dye
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) spin columns (e.g., Zeba™ Spin Desalting Columns)
Step 1: Antibody Preparation and TCO-Modification
-
Buffer Exchange: If the antibody solution contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column. The final antibody concentration should be at least 2 mg/mL for optimal results.[8]
-
Prepare TCO-PEG6-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG6-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Labeling Reaction:
-
Calculate the required volume of the TCO-PEG6-NHS ester solution. A molar ratio of 10:1 (TCO-reagent:antibody) is a good starting point.[5][7]
-
While gently stirring the antibody solution, slowly add the calculated amount of the TCO-PEG6-NHS ester solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]
-
-
Quench Reaction (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-60 minutes at room temperature.
-
Purification of TCO-Antibody:
-
Remove unreacted TCO-PEG6-NHS ester by passing the reaction mixture through a size-exclusion chromatography spin column equilibrated with PBS.
-
The TCO-modified antibody will be in the eluate.
-
Step 2: Bioorthogonal Labeling with Tetrazine-Dye
-
Prepare Tetrazine-Dye Solution: Prepare a stock solution of the tetrazine-conjugated fluorescent dye in an appropriate solvent (e.g., DMSO).
-
Click Reaction:
-
To the purified TCO-antibody solution, add the tetrazine-dye solution. A slight molar excess of the tetrazine-dye (e.g., 1.5-3 equivalents per antibody) is recommended to drive the reaction to completion.[5]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5] The reaction is often rapid.[1]
-
-
Purification of Fluorescently Labeled Antibody:
-
Remove the unreacted tetrazine-dye using a new size-exclusion chromatography spin column equilibrated with PBS.
-
The purified fluorescently labeled antibody is now ready for use.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per biomolecule, is a critical parameter for ensuring experimental reproducibility. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified, labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescent dye (A_max).
-
Calculate Protein Concentration: The dye also absorbs at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[9]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the fluorescent dye at its λ_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for antibodies is typically between 2 and 10.[10]
Visualizations
Experimental Workflow
Caption: Workflow for two-step fluorescent labeling of an antibody.
Chemical Reaction Pathway
Caption: Two-step labeling via amine reaction and click chemistry.
Example Signaling Pathway Application: EGFR Internalization
Fluorescently labeled antibodies are crucial for studying receptor trafficking. An antibody against the Epidermal Growth Factor Receptor (EGFR), labeled with this method, can be used to visualize its internalization upon ligand binding, a key step in signal attenuation.
Caption: Visualizing EGFR internalization with a labeled antibody.
References
- 1. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Preparing TCO-PEG6-amine Stock Solutions for Bioconjugation and Click Chemistry Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCO-PEG6-amine is a bifunctional linker molecule integral to advancements in bioconjugation, click chemistry, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This molecule features a terminal trans-cyclooctene (B1233481) (TCO) group and a primary amine, separated by a hydrophilic six-unit polyethylene (B3416737) glycol (PEG6) spacer. The TCO moiety participates in rapid and highly specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules, a cornerstone of bioorthogonal chemistry. The primary amine allows for covalent attachment to biomolecules or small molecules via amide bond formation with activated esters or carboxylic acids. The PEG6 spacer enhances aqueous solubility and provides spatial separation between the conjugated partners, minimizing steric hindrance.
This document provides detailed protocols for the preparation of this compound stock solutions and their application in bioconjugation experiments.
Physicochemical Properties and Storage
A clear understanding of the properties of this compound is crucial for its effective use in experiments.
| Property | Value | References |
| Molecular Formula | C₂₃H₄₄N₂O₈ | [1][2] |
| Molecular Weight | 476.60 g/mol | [1][2] |
| Purity | Typically >95% | [3] |
| Solubility | Highly soluble in water and organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). | [1][3] |
| Storage | Store as a solid at -20°C, protected from light and moisture. | [3] |
Note on Stability: The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage of TCO-containing compounds, especially in solution, is not recommended. It is best practice to prepare stock solutions fresh for each experiment or for short-term use.
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first step toward successful and reproducible experiments. Due to the limited long-term stability of the TCO group in solution, it is highly recommended to prepare solutions immediately before use.
3.1. Materials
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
-
Sterile, nuclease-free microtubes
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out a precise amount of this compound in a sterile microtube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.77 mg of this compound (Molecular Weight = 476.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microtube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. A brief centrifugation can help to collect all the liquid at the bottom of the tube.
-
Storage (Short-term): If not for immediate use, the DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the frozen aliquot to thaw completely and equilibrate to room temperature.
Experimental Protocols
4.1. Protocol for Amine Coupling of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein)
This protocol describes the conjugation of this compound to a protein with accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or C-terminus) using EDC/NHS chemistry.
4.1.1. Materials
-
Carboxylic acid-containing protein in an amine-free buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
This compound stock solution (10 mM in DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Size-exclusion chromatography (SEC) column for purification
4.1.2. Experimental Workflow
Caption: Workflow for EDC/NHS coupling of this compound to a protein.
4.1.3. Detailed Procedure
-
Reagent Preparation:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[2]
-
-
Activation of Carboxylic Acids:
-
To your protein solution, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of this compound to be used.[2]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add a 1.5 to 10-fold molar excess of the this compound stock solution to the activated protein solution. The optimal molar ratio should be determined empirically.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.[2]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other reagents by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
4.2. Protocol for TCO-Tetrazine Click Chemistry
This protocol describes the bioorthogonal reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.
4.2.1. Materials
-
TCO-functionalized molecule (prepared as in section 4.1)
-
Tetrazine-functionalized molecule (e.g., a fluorescent probe)
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
4.2.2. Signaling Pathway
Caption: TCO-Tetrazine inverse electron-demand Diels-Alder reaction pathway.
4.2.3. Detailed Procedure
-
Reaction Setup: In a suitable reaction vessel, combine the TCO-functionalized molecule and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of one reactant is often used to ensure complete consumption of the other.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.
-
Analysis: The resulting bioconjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the conjugated molecules. Purification may be necessary to remove any unreacted starting materials.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation in amine coupling | Inactive EDC/NHS | Use fresh, high-purity EDC and NHS. Prepare solutions immediately before use. |
| Buffer contains primary amines (e.g., Tris, glycine) | Use an amine-free buffer for the coupling reaction. | |
| Suboptimal pH | Ensure the activation step is performed at pH 5.5-6.0 and the coupling step at pH 7.2-7.5. | |
| Low or no reaction in TCO-tetrazine click chemistry | Degraded this compound | Use a fresh stock solution of this compound. Ensure proper storage of the solid compound. |
| Hydrophobic burying of the TCO group | The TCO moiety can sometimes interact with hydrophobic pockets of a protein, making it inaccessible. The PEG spacer is designed to minimize this, but if problems persist, consider alternative conjugation strategies.[5] | |
| Aggregation of protein conjugate | High degree of labeling or inappropriate buffer conditions | Optimize the molar ratio of this compound to protein. Screen different buffer compositions and consider adding excipients like polysorbates. |
Conclusion
This compound is a versatile and powerful tool for creating well-defined bioconjugates for a wide range of applications in research and drug development. By following the detailed protocols and understanding the key chemical principles outlined in this document, researchers can effectively prepare and utilize this compound stock solutions for their specific experimental needs, leading to robust and reproducible results. Careful attention to reagent quality, reaction conditions, and purification methods is paramount for success.
References
Application Notes and Protocols for Bioconjugation: TCO-PEG6-amine Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioconjugation of TCO-PEG6-amine with N-hydroxysuccinimide (NHS) esters. This chemical ligation strategy is a cornerstone of modern bioconjugation, enabling the precise attachment of a trans-cyclooctene (B1233481) (TCO) moiety to biomolecules and surfaces for subsequent bioorthogonal applications.
Introduction
The reaction between a primary amine and an NHS ester is a widely used method for forming stable amide bonds under mild, aqueous conditions. In this application, this compound, a bifunctional linker, provides a terminal primary amine for conjugation and a TCO group for rapid, catalyst-free "click chemistry" with tetrazine-functionalized molecules. The six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate.[1]
This two-step bioconjugation strategy is particularly valuable for:
-
Antibody-Drug Conjugates (ADCs): Attaching therapeutic payloads to antibodies.
-
PROTAC Development: Synthesizing proteolysis-targeting chimeras.[2]
-
Molecular Imaging: Labeling targeting moieties with imaging agents.
-
Surface Modification: Functionalizing surfaces for cell capture or diagnostic assays.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in TCO-PEG6-Amine Conjugation Reactions
Welcome to the technical support center for TCO-PEG6-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges and optimizing your experimental outcomes. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound conjugation reaction?
This compound is a bifunctional linker used in a two-step bioconjugation process. The terminal primary amine (–NH2) is typically reacted with an activated ester (like an NHS ester) or a carboxylic acid (using activators like EDC) on a target molecule (e.g., a protein, antibody, or nanoparticle). This initial step functionalizes your molecule of interest with the TCO (trans-cyclooctene) group.
The second, and key, step is the highly efficient and specific "click" reaction between the introduced TCO group and a tetrazine-modified molecule. This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is known for its extremely fast kinetics and high selectivity, proceeding rapidly under mild, biocompatible conditions without the need for a catalyst.[1][2][3] The PEG6 spacer enhances the water solubility of the TCO moiety and provides a flexible linker to minimize steric hindrance.[2][4]
Q2: What are the critical storage conditions for this compound and other TCO-containing reagents?
Proper storage is crucial for maintaining the reactivity of TCO reagents. TCO compounds have a limited shelf life due to the potential for the strained trans-cyclooctene (B1233481) ring to isomerize to the unreactive cis-cyclooctene (CCO) form.[5][6]
-
Storage Temperature: Store this compound and other TCO-containing reagents at -20°C or lower.[4][5][7]
-
Protection: Protect from light and moisture.[4]
-
Long-term Storage: TCO compounds are not recommended for long-term storage.[5][6] For critical applications, it is advisable to use freshly prepared or newly purchased reagents. Some suppliers may prepare fresh batches upon order and ship on dry ice to ensure stability.[7]
Q3: My primary conjugation step involves reacting this compound with an NHS-ester functionalized molecule. What are the optimal conditions?
The reaction between a primary amine (from this compound) and an N-hydroxysuccinimide (NHS) ester is highly dependent on the reaction environment.
-
pH: The reaction is most efficient at a pH between 7.0 and 9.0.[4] A common choice is a phosphate-based buffer (e.g., PBS) at pH 7.2-8.5.[8][9] At lower pH, the amine will be protonated and less nucleophilic, while at pH values above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction.[4][9][10]
-
Buffers: It is critical to use amine-free buffers, such as phosphate, HEPES, or bicarbonate buffers.[1][4][8] Buffers containing primary amines, like Tris or glycine, will compete with the this compound for reaction with the NHS ester, drastically reducing the yield.[8]
-
Reagent Preparation: NHS esters are highly susceptible to hydrolysis.[4][8] Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[8] Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[2][8]
Troubleshooting Guide for Low Conjugation Yield
Low or no yield in the final conjugate is a common issue. The following guide is designed to help you identify the potential cause and find a solution. The overall process can be visualized as a two-stage workflow, with potential issues arising in either the initial TCO functionalization or the final TCO-tetrazine click reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 5. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 6. TCO-PEG6-acid, 2353409-97-7 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
how to optimize TCO-PEG6-amine and tetrazine reaction conditions
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction between TCO-PEG6-amine and tetrazine derivatives. The TCO-tetrazine ligation, a cornerstone of bioorthogonal chemistry, relies on an inverse electron-demand Diels-Alder (IEDDA) reaction, known for its exceptional speed and selectivity.[1][2][3]
Frequently Asked Questions (FAQs)
Reaction Fundamentals
Q1: What is the underlying mechanism of the TCO-tetrazine reaction? A1: The reaction is a two-step process initiated by a [4+2] inverse electron-demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (B1233481) (TCO), an electron-rich dienophile, and the tetrazine, an electron-deficient diene.[1][4] This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1][5][6]
Q2: Why is this reaction so fast, and is a catalyst required? A2: The reaction's high speed, with rate constants reaching up to 10⁷ M⁻¹s⁻¹, is driven by the ring strain of the TCO and the unique electronic properties of the reactants.[1][7] This ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[2][8] Its catalyst-free nature makes it ideal for use in sensitive biological systems, including live cells.[2]
Q3: What is the role of the PEG6 linker in this compound? A3: The hexaethylene glycol (PEG6) linker serves several critical functions. It significantly enhances the water solubility of the hydrophobic TCO moiety, which is crucial for reactions in aqueous biological buffers.[9][10] The flexible PEG chain also acts as a spacer, minimizing steric hindrance and preventing the TCO group from being "masked" by hydrophobic interactions when conjugated to large biomolecules like antibodies, thereby improving its reactivity.[9][11][12]
Optimizing Reaction Conditions
Q4: What is the optimal stoichiometry for the reaction? A4: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the this compound.[8][13] However, the ideal ratio may vary and should be determined empirically for your specific system.
Q5: What are the recommended reaction buffers and pH? A5: The TCO-tetrazine ligation is robust and proceeds efficiently in a wide variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[8] The reaction is typically effective within a pH range of 6 to 9.[6][8] It is important to use an amine-free buffer if the TCO or tetrazine moieties are being introduced to a biomolecule via an NHS ester, as amine-containing buffers (like Tris) would compete in the reaction.[8][11]
Q6: What is the ideal reaction temperature and duration? A6: The reaction is exceptionally fast and can often be completed in 30 to 60 minutes at room temperature (20-25°C).[8][13] For sensitive biomolecules, the reaction can be performed at 4°C, though this will require a longer incubation time.[14] To accelerate the reaction, a temperature of 37°C can be used, which is also ideal for experiments in physiological conditions.[8][14]
Q7: How can I monitor the reaction progress? A7: The progress of the TCO-tetrazine reaction can be conveniently monitored using a UV-Vis spectrophotometer. The tetrazine molecule has a characteristic absorbance peak between 510 and 550 nm, which disappears as the reaction proceeds.[6][15]
Reagent Handling and Stability
Q8: How should I store this compound and tetrazine reagents? A8: this compound should be stored at -20°C. The TCO moiety has a limited shelf life as it can isomerize to the unreactive cis-cyclooctene (CCO) form, so long-term storage is not recommended.[16][17][18] Tetrazine stability varies by substituent; those with electron-donating groups are generally more stable but less reactive.[19] Many tetrazine derivatives are also stored at -20°C for long-term stability.
Troubleshooting Guide
Low reaction efficiency or unexpected results can arise from several factors. Use this guide to diagnose and resolve common issues.
// Connections Start -> Reagent_Stability [label="Start Here"]; Reagent_Stability -> Stoichiometry [label="Reagents OK"]; Stoichiometry -> pH_Buffer [label="Ratio OK"]; pH_Buffer -> Temp_Time [label="pH/Buffer OK"]; Temp_Time -> Steric_Hindrance [label="Conditions OK"]; Steric_Hindrance -> TCO_Masking [label="No Obvious\nHindrance"];
// Solutions Sol_Stability [label="Solution:\n- Use fresh, high-purity reagents.\n- Store TCO at -20°C; avoid multiple\n freeze-thaw cycles.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Solubility [label="Solution:\n- Use co-solvents like DMSO or DMF if needed.\n- Ensure complete dissolution before mixing.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Stoichiometry [label="Solution:\n- Empirically test different molar ratios.\n- Try increasing the excess of tetrazine.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_pH [label="Solution:\n- Adjust pH to ~7.4 for most biological applications.\n- Use PBS or another amine-free buffer.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Temp [label="Solution:\n- Increase incubation time or temperature (e.g., 37°C).\n- Monitor reaction to completion.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Hindrance [label="Solution:\n- The PEG6 linker is designed to reduce this.\n- Consider a longer PEG linker if available.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Masking [label="Solution:\n- TCO can hydrophobically interact with proteins.\n- The PEG linker helps prevent this[11].\n- Confirm TCO accessibility post-conjugation.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Reagent_Stability -> Sol_Stability [label="No", style=dashed, color="#EA4335"]; Reagent_Stability -> Reagent_Solubility [label="Yes"]; Reagent_Solubility -> Sol_Solubility [label="No", style=dashed, color="#EA4335"]; Reagent_Solubility -> Stoichiometry [label="Yes"];
Stoichiometry -> Sol_Stoichiometry [label="No", style=dashed, color="#EA4335"]; pH_Buffer -> Sol_pH [label="No", style=dashed, color="#EA4335"]; Temp_Time -> Sol_Temp [label="No", style=dashed, color="#EA4335"]; Steric_Hindrance -> Sol_Hindrance [label="Yes", style=dashed, color="#EA4335"]; TCO_Masking -> Sol_Masking [label="Possible", style=dashed, color="#EA4335"]; } 🔚
Caption: Troubleshooting workflow for identifying and solving common issues in TCO-tetrazine reactions.
Quantitative Data Summary
For successful optimization, it is crucial to understand the factors that influence reaction kinetics and stability.
Table 1: Key Factors Influencing TCO-Tetrazine Reaction Rate
| Factor | Effect on Rate | Rationale | Citation(s) |
| TCO Electronics | Electron Donating Groups (EDGs) increase the rate. | EDGs raise the energy of the TCO's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction. | [1] |
| Tetrazine Electronics | Electron Withdrawing Groups (EWGs) increase the rate. | EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. | [1][7][20] |
| TCO Ring Strain | Increased strain increases the rate. | Higher strain raises the ground-state energy of the TCO, making it more reactive. | [1][7] |
| Steric Hindrance | Bulky substituents on either reactant can decrease the rate. | Large groups can physically block the approach of the reaction partners. | [1][12][15] |
Table 2: Recommended Starting Conditions for this compound Reactions
| Parameter | Recommended Range/Value | Notes | Citation(s) |
| Molar Ratio | 1.05 - 1.5 excess of Tetrazine | Optimal ratio should be determined empirically. | [8][13] |
| pH | 6.0 - 9.0 | The ligation is robust, but biomolecule stability may dictate a narrower range (e.g., 7.2-8.0). | [6][8] |
| Temperature | 20 - 37 °C | Room temperature is often sufficient. 37°C can be used to increase the rate. | [8][13][14] |
| Duration | 30 - 60 minutes | Reaction is typically very fast. Can be extended for dilute samples or lower temperatures. | [8][13] |
| Solvent | Aqueous Buffer (e.g., PBS) | The PEG6 linker provides excellent aqueous solubility. | [6][9] |
Experimental Protocols
Protocol 1: General Ligation of this compound with a Tetrazine-labeled Molecule
This protocol describes a general procedure for reacting this compound with a molecule already functionalized with a tetrazine.
-
Reagent Preparation:
-
Dissolve this compound in the chosen reaction buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Dissolve the tetrazine-functionalized molecule in the same buffer to a known concentration.
-
-
Reactant Calculation:
-
Determine the volumes of each solution required to achieve the desired molar ratio (e.g., 1.2 equivalents of tetrazine to 1.0 equivalent of this compound).
-
-
Ligation Reaction:
-
Add the tetrazine solution to the this compound solution.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Allow the reaction to proceed for 60 minutes at room temperature.[8] The disappearance of the tetrazine's characteristic pink/red color is an indicator of reaction progression.
-
-
Purification (if necessary):
-
If unreacted starting materials need to be removed, purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[8]
-
-
Storage:
-
Store the final conjugate under conditions appropriate for the specific biomolecule, often at 4°C for short-term or -20°C/-80°C for long-term storage.
-
Caption: General experimental workflow for TCO-tetrazine ligation.
Protocol 2: Two-Step Protein-Protein Conjugation
This protocol provides an example of how to conjugate two different proteins (Protein 1 and Protein 2) using TCO and tetrazine chemistry.[6]
-
Protein 1 Activation with TCO:
-
Prepare a solution of Protein 1 (e.g., 100 µg) in an amine-free buffer (e.g., 100 µL of PBS, pH 7.5).
-
Add a molar excess (e.g., 20 nmol) of a TCO-NHS ester (e.g., TCO-PEGx-NHS) to the protein solution.
-
Incubate at room temperature for 60 minutes.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.
-
-
Protein 2 Activation with Tetrazine:
-
Prepare a solution of Protein 2 (e.g., 100 µg) in the same amine-free buffer.
-
Add a molar excess (e.g., 20 nmol) of a Tetrazine-NHS ester (e.g., Methyltetrazine-PEGx-NHS) to the protein solution.
-
Incubate at room temperature for 60 minutes.
-
Remove excess, unreacted Tetrazine-NHS ester using a spin desalting column.
-
-
Cross-linking Reaction:
-
Mix the purified TCO-Protein 1 with the purified Tetrazine-Protein 2 in a 1:1 molar ratio.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
The final protein-protein conjugate is now ready for use or further purification if needed.[6]
-
// Reactants TCO [label="this compound\n(Electron-Rich)"]; Tetrazine [label="Tetrazine\n(Electron-Poor)"];
// Products Intermediate [label="Cycloaddition\nIntermediate"]; Product [label="Dihydropyridazine\nProduct"]; N2 [label="N₂ Gas"];
// Nodes for steps step1 [label="[4+2] Inverse-Demand\nDiels-Alder", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Retro-Diels-Alder\n(Irreversible)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Layout {rank=same; TCO; Tetrazine;} {rank=same; Product; N2;}
TCO -> step1 [dir=none]; Tetrazine -> step1 [dir=none]; step1 -> Intermediate; Intermediate -> step2; step2 -> Product; step2 -> N2; } 🔚
Caption: Reaction mechanism of the TCO-tetrazine ligation.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. escholarship.org [escholarship.org]
- 12. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 17. precisepeg.com [precisepeg.com]
- 18. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 19. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions of TCO-PEG6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing side reactions of TCO-PEG6-amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups of this compound and what are their intended reactions?
A1: this compound is a bifunctional linker with two key reactive groups:
-
Primary Amine (-NH2): This group is intended to react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of carbodiimide (B86325) activators like EDC, forming a stable amide bond.[1][2]
-
trans-Cyclooctene (TCO): This strained alkene is designed for highly rapid and specific bioorthogonal "click" reactions with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4]
Q2: What is the main side reaction affecting the TCO group and how can I minimize it?
A2: The primary side reaction of the TCO group is its isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1][5][6][7] This isomerization renders the molecule incapable of reacting with tetrazines.
Minimization Strategies:
-
Storage: Store this compound at -20°C as recommended.[1][7] Due to its limited shelf life, long-term storage is not advised.[1][6][7][8]
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment.
-
Avoid Thiols: Minimize the presence of thiol-containing reagents (e.g., DTT, BME) in your reaction buffers, as they can promote TCO isomerization.[9][10]
-
Metal Ions: Be aware that copper-containing proteins in serum can also catalyze isomerization.[9]
Q3: My protein labeling with a TCO-NHS ester is inefficient. What are the potential causes and solutions?
A3: Inefficient labeling of primary amines on proteins with a TCO-NHS ester is a common issue. The primary causes are hydrolysis of the NHS ester and suboptimal reaction conditions.
// Nodes start [label="Low or No Protein Labeling", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="NHS Ester Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; ph [label="Suboptimal pH", fillcolor="#FBBC05", fontcolor="#202124"]; buffer [label="Competing Amines in Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="Low Reagent Concentration", fillcolor="#FBBC05", fontcolor="#202124"];
sol_hydrolysis [label="Equilibrate reagent to RT before opening.\nUse anhydrous DMSO/DMF for stock.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ph [label="Use buffer pH 7.2-9.0\n(e.g., PBS, HEPES, Borate).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_buffer [label="Avoid Tris and glycine (B1666218) buffers\nduring the labeling reaction.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_concentration [label="Increase molar excess of TCO-NHS ester.\nEnsure protein concentration is adequate.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> hydrolysis [label="Potential Cause"]; start -> ph [label="Potential Cause"]; start -> buffer [label="Potential Cause"]; start -> concentration [label="Potential Cause"];
hydrolysis -> sol_hydrolysis [label="Solution", style=dashed, color="#5F6368"]; ph -> sol_ph [label="Solution", style=dashed, color="#5F6368"]; buffer -> sol_buffer [label="Solution", style=dashed, color="#5F6368"]; concentration -> sol_concentration [label="Solution", style=dashed, color="#5F6368"]; } }
Q4: How does the PEG6 linker influence potential side reactions?
A4: The hexaethylene glycol (PEG6) spacer in this compound offers several advantages that can indirectly minimize side reactions:
-
Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of the hydrophobic TCO moiety.[11][12] This is beneficial for bioconjugation reactions in aqueous buffers and can reduce aggregation.[13]
-
Reduced Steric Hindrance: The flexible and long PEG spacer can improve the accessibility of the TCO group for reaction with its tetrazine partner, potentially leading to more efficient reactions.[11][13]
-
Minimized Aggregation: By preventing the aggregation of labeled proteins, the PEG linker helps to maintain the reactivity of the conjugated molecules.[13]
Troubleshooting Guides
Issue 1: Poor Yield in TCO-Tetrazine Click Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization of TCO to CCO | Analyze the TCO-functionalized molecule by HPLC or mass spectrometry to check for the presence of the isomer. | A peak corresponding to the isomerized product will be present. |
| Prepare fresh TCO-labeled biomolecule immediately before the click reaction. | Improved reaction efficiency with the tetrazine partner. | |
| Degradation of Tetrazine | Tetrazines can be sensitive to light and certain nucleophiles. Protect tetrazine solutions from light. | Increased yield and consistency of the click reaction. |
| Suboptimal Reaction Conditions | The TCO-tetrazine reaction is generally very fast, but ensure the pH of the reaction buffer is within the optimal range (typically pH 6-9).[3] | Consistent and high-yield conjugation. |
Issue 2: Unwanted Amine Acylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Lysine Side Chains | When coupling this compound to a protein's carboxyl groups using EDC chemistry, the primary amine of the linker can react with activated carboxyls on other proteins, leading to cross-linking. | Use a molar excess of this compound to favor its reaction with the activated protein over protein-protein cross-linking. |
| Non-specific Binding | The PEG linker can sometimes lead to non-specific interactions, although this is less common. | Include a blocking step or wash extensively to remove non-covalently bound reagents. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCO-PEG6-NHS Ester
-
Reagent Preparation:
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer at a pH of 7.2-9.0 (e.g., PBS, HEPES, or borate (B1201080) buffer).[14][15] The protein concentration should ideally be 1-5 mg/mL.
-
-
Labeling Reaction:
-
Quenching:
-
Purification:
// Nodes reagent [label="Prepare TCO-NHS\nEster Stock", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [label="Prepare Protein in\nAmine-Free Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Protein and\nTCO-NHS Ester", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(RT or on ice)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with\nTris or Glycine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify by SEC\nor Dialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="TCO-Labeled\nProtein", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reagent -> mix; protein -> mix; mix -> incubate; incubate -> quench; quench -> purify; purify -> final; } }
Protocol 2: TCO-Tetrazine Click Reaction
-
Reagent Preparation:
-
Prepare the TCO-labeled protein in a reaction buffer (e.g., PBS).
-
Prepare the tetrazine-functionalized molecule in a compatible solvent.
-
-
Click Reaction:
-
Analysis and Purification:
-
The reaction progress can be monitored by the disappearance of the tetrazine's color (if it has a visible chromophore).[3]
-
If necessary, purify the final conjugate using size-exclusion chromatography to remove any unreacted components.
-
// Nodes tco_protein [label="TCO-Labeled Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tetrazine_mol [label="Tetrazine-Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; mix [label="Combine Reactants", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Incubate at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; diels_alder [label="Inverse Electron-Demand\nDiels-Alder Reaction", shape=ellipse, style="dashed", color="#5F6368", fontcolor="#202124"]; product [label="Stable Conjugate\n(+ N2 gas)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges tco_protein -> mix; tetrazine_mol -> mix; mix -> react; react -> diels_alder [style=dotted, arrowhead=none]; diels_alder -> product; } }
References
- 1. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. TCO-PEG6-acid, 2353409-97-7 | BroadPharm [broadpharm.com]
- 7. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 12. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 13. interchim.fr [interchim.fr]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
impact of pH on TCO-PEG6-amine conjugation efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on TCO-PEG6-amine conjugation efficiency. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound conjugation?
A1: this compound is typically conjugated to a target molecule (e.g., a protein, antibody, or oligonucleotide) that has been functionalized with an N-hydroxysuccinimide (NHS) ester. The reaction involves the nucleophilic attack of the primary amine of this compound on the NHS ester, forming a stable amide bond. This process is highly dependent on the pH of the reaction buffer.[1][2]
Q2: What is the optimal pH for conjugating this compound to an NHS ester-functionalized molecule?
A2: The optimal pH for the reaction between a primary amine and an NHS ester is between 8.3 and 8.5.[3][4] This pH range provides a balance between ensuring the amine is deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[1]
Q3: Why is pH so critical for this conjugation reaction?
A3: The pH of the reaction directly influences two competing factors:
-
Amine Reactivity: The primary amine of this compound needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine, it is predominantly in its protonated, non-reactive form (-NH3+).[1]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly at higher pH values.[1][5]
Q4: What happens if the pH is too low?
A4: If the pH is too low (e.g., below 7), the primary amine of this compound will be protonated. This protonated amine is not a strong enough nucleophile to react with the NHS ester, leading to little or no conjugation.[3][4]
Q5: What happens if the pH is too high?
A5: If the pH is too high (e.g., above 9), the hydrolysis of the NHS ester will be the dominant reaction. This rapid degradation of the NHS ester will significantly reduce the amount available to react with the this compound, resulting in low conjugation efficiency.[3][6]
Q6: What buffers are recommended for this reaction?
A6: Amine-free buffers are essential to prevent the buffer components from competing with the this compound for reaction with the NHS ester. Recommended buffers include:
-
0.1 M Phosphate (B84403) buffer (pH 7.2-8.5)[2]
-
HEPES or Borate buffers (pH 7.2-8.5)[2] Avoid buffers containing primary amines, such as Tris.[4][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of reaction buffer: The pH is too low, leading to a protonated and unreactive amine. | Verify the pH of your reaction buffer is between 8.3 and 8.5. Use a calibrated pH meter. |
| Hydrolysis of NHS ester: The pH is too high, or the NHS ester has been exposed to moisture. | Ensure the pH does not exceed 8.5. Prepare NHS ester solutions immediately before use and use anhydrous solvents like DMSO or DMF for initial dissolution.[3][7] | |
| Use of amine-containing buffers: Buffers like Tris are competing with the this compound. | Switch to a recommended amine-free buffer such as sodium bicarbonate or phosphate buffer.[4][7] | |
| Low concentration of reactants: Dilute solutions can lead to less efficient reactions. | Increase the concentration of your biomolecule (1-10 mg/mL is often recommended).[3] | |
| Inconsistent Results | pH drift during the reaction: Hydrolysis of the NHS ester can lead to a decrease in pH. | Use a more concentrated buffer to maintain a stable pH throughout the reaction.[4] |
| Degraded this compound or NHS ester: Improper storage can lead to degradation. | Store reagents as recommended by the manufacturer, typically at -20°C and protected from moisture.[7] |
Data Presentation
Table 1: Effect of pH on NHS Ester Half-Life
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][5] |
| 8.6 | 4 | 10 minutes[2][5] |
Experimental Protocols
General Protocol for this compound Conjugation to an NHS-Ester Functionalized Protein
-
Preparation of Protein Solution:
-
Dissolve the NHS-ester functionalized protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[3]
-
Ensure any buffers used for protein purification that contain amines (e.g., Tris) have been thoroughly removed, for example, by using a desalting column.[8]
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
Visualizations
Caption: A flowchart of the this compound conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. interchim.fr [interchim.fr]
- 8. furthlab.xyz [furthlab.xyz]
Technical Support Center: TCO-PEG6-amine Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TCO-PEG6-amine in various buffer systems. Below you will find frequently asked questions, troubleshooting guides, stability data, detailed experimental protocols, and visual workflows to ensure the successful use of this reagent in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional molecule used in bioconjugation and click chemistry.[1][2][3][4][5] It contains a trans-cyclooctene (B1233481) (TCO) group, which is highly reactive towards tetrazine molecules in a bioorthogonal reaction, and a primary amine group that can be conjugated to biomolecules.[1][2][3][4][5] The PEG6 (polyethylene glycol) spacer enhances its solubility in aqueous solutions.[6] It is commonly used for labeling proteins, antibodies, and other molecules for applications in drug delivery, medical imaging, and diagnostics.[4]
Q2: What are the primary stability concerns for this compound?
The main stability concern for this compound is the isomerization of the reactive trans-cyclooctene (TCO) to the much less reactive cis-cyclooctene (CCO).[1][2][3][5][7] This isomerization can be accelerated by several factors, including exposure to thiols, certain metal ions (like copper), elevated temperatures, and prolonged storage in solution.[8][9]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3][5][8] If the compound is in solution, it should be prepared fresh before use.[6][10] For short-term storage of solutions, store at 4°C and use within a few weeks; however, long-term storage of TCO compounds in solution is generally not recommended.[8]
Q4: How does pH affect the stability of the TCO group in this compound?
The TCO group itself is relatively stable across a pH range of 6 to 9.[11] However, the reactivity of the amine group is pH-dependent. For reactions involving the amine group, such as conjugation to NHS esters, a pH of 7-9 is recommended.[6] Extreme pH values should be avoided during storage and use to prevent potential degradation.
Q5: Are there any substances that are known to degrade this compound?
Yes, certain substances can promote the degradation of the TCO group. These include:
-
Thiols: Compounds containing thiol groups, such as dithiothreitol (B142953) (DTT), can accelerate the isomerization of TCO to CCO.[8][9]
-
Copper Ions: Trace amounts of copper can catalyze the isomerization of the TCO ring.[9] It is advisable to use buffers and reagents that are free from these substances.
Q6: How stable is this compound in common laboratory buffers like PBS, MES, and HEPES?
While specific comparative data for this compound is limited, TCO derivatives are generally stable in aqueous buffers such as PBS (phosphate-buffered saline) for several weeks when stored at 4°C and at a pH of around 7.5.[8][12] For bioconjugation reactions involving the amine group, amine-free buffers like PBS, MES, or HEPES are suitable, with a recommended pH range of 7.2-8.0. The choice of buffer can impact the efficiency of the conjugation reaction, especially if the amine group is involved.
Q7: What is the expected shelf-life of this compound in solution?
The shelf-life of this compound in solution is dependent on the storage conditions. As a general guideline, a TCO-labeled antibody stored at 4°C in PBS at pH 7.5 showed about a 10.5% loss of reactivity after 4 weeks.[12] It is always recommended to use freshly prepared solutions for the best results. Long-term storage of TCO-containing solutions is not advised due to the risk of isomerization.[1][2][3][5][7]
II. Troubleshooting Guide
Issue: Low or no reactivity of this compound in a conjugation reaction.
| Possible Cause | Recommended Solution |
| Isomerization of TCO to CCO | Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage in solution. Ensure proper storage of the solid compound at -20°C. |
| Presence of Thiols or Copper | Use thiol-free and metal-free buffers and reagents. Consider treating solutions with a chelating agent like EDTA if metal contamination is suspected. |
| Incorrect pH of the reaction buffer | Ensure the reaction buffer pH is within the optimal range for the specific conjugation chemistry (typically pH 7.2-8.0 for amine reactions). |
| Hydrolysis of reactive groups (if applicable) | If using a TCO-PEG-NHS ester to react with the amine, ensure the NHS ester is fresh as it is susceptible to hydrolysis. |
| Steric Hindrance | The PEG6 spacer is designed to reduce steric hindrance, but if conjugating to a complex biomolecule, optimizing the linker length might be necessary. |
Issue: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in reagent stability | Always use freshly prepared solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. |
| Batch-to-batch variability | If using different batches of the reagent, perform a quality control check to ensure consistent reactivity. |
| Differences in reaction conditions | Strictly control reaction parameters such as temperature, pH, and incubation time. |
Issue: Precipitation of this compound during the reaction.
| Possible Cause | Recommended Solution |
| Low solubility in the chosen buffer | Although the PEG6 spacer enhances water solubility, at high concentrations, solubility might be an issue. Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. |
| Aggregation of the conjugated biomolecule | The PEG spacer helps to reduce aggregation, but if this occurs, optimizing the protein concentration or buffer composition may be necessary. |
III. Quantitative Stability Data
Table 1: General Stability of TCO Derivatives in Aqueous Buffers
| TCO Derivative | Buffer/Medium | Temperature | Duration | Stability/Observation |
| d-TCO | Phosphate-buffered D₂O (pD 7.4) | Room Temp. | 14 days | No degradation or isomerization observed.[13][14] |
| d-TCO | Human Serum | Room Temp. | 4 days | >97% remained as the trans-isomer.[13] |
| TCO-modified IgG | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | 4°C | 4 weeks | ~10.5% loss of reactivity.[12] |
| TCO-modified IgG | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | -20°C | 4 weeks | ~7% loss of reactivity.[12] |
| s-TCO conjugated to a mAb | in vivo | N/A | N/A | Half-life of 0.67 days.[13] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate isomerization. | Store at -20°C (solid) or 4°C (short-term solution). Perform reactions at room temperature or lower if possible. |
| pH | Stable in the range of pH 6-9. | Maintain pH within this range. For amine reactions, use pH 7.2-8.0. |
| Thiols | Catalyze isomerization to the inactive CCO form. | Use thiol-free buffers and reagents. |
| Copper Ions | Catalyze isomerization. | Use high-purity, metal-free reagents and buffers. |
| Light | Can potentially promote degradation. | Store protected from light. |
| Storage in Solution | Prone to isomerization over time. | Prepare solutions fresh and avoid long-term storage. |
IV. Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability using HPLC
This protocol outlines a general method to assess the stability of this compound in a specific buffer system over time.
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, MES, HEPES)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare the test solution by diluting the stock solution to a final concentration of 1 mg/mL in the buffer of interest.
-
Time-Point 0 Analysis: Immediately inject an aliquot of the test solution onto the HPLC system.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored test solution onto the HPLC system.
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the Time-Point 0 sample.
-
The appearance of new peaks may indicate the formation of degradation products (e.g., the CCO isomer).
-
Protocol 2: General Procedure for Bioconjugation using this compound
This protocol describes a general method for conjugating this compound to a protein via reaction with a carboxyl group using EDC/NHS chemistry.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Procedure:
-
Prepare the Protein: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Activate Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Prepare this compound: Dissolve this compound in the Coupling Buffer.
-
Conjugation: Add a 20 to 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and other reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the TCO-labeled protein using appropriate methods (e.g., MALDI-TOF mass spectrometry, UV-Vis spectroscopy).
V. Visual Guides
Caption: this compound primary degradation pathway.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for low reactivity issues.
References
- 1. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]
- 3. TCO-PEG2-amine, 2141981-87-3 | BroadPharm [broadpharm.com]
- 4. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. TCO-PEG24-acid | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nanocs.net [nanocs.net]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Conjugation Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted TCO-PEG6-amine from a bioconjugate mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing small molecules like unreacted this compound after a conjugation reaction?
After conjugating this compound to a larger biomolecule, such as a protein or antibody, the most common goal is to separate the larger conjugate from the smaller, unreacted linker. The primary methods for this separation are based on differences in molecular size.[1] Effective techniques include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF), also known as diafiltration.[2] Other chromatographic methods like Solid-Phase Extraction (SPE) can also be employed, which separate molecules based on chemical properties rather than size.[3]
Q2: How do I select the most appropriate purification method for my experiment?
The choice of purification method depends on several factors, including the size of your biomolecule, the sample volume, the required purity, and the available equipment.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a very gentle method that separates molecules based on their size.[4][5] It is ideal for achieving high purity and can also be used for buffer exchange.[1] It is suitable for a wide range of sample volumes but is often used for polishing steps in a purification workflow.[5]
-
Dialysis/Diafiltration (TFF): Dialysis is a simple and widely used technique for removing small molecules from larger ones by diffusion across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[6][7] For larger volumes and faster processing, Tangential Flow Filtration (TFF) is a more scalable and efficient alternative.[2]
-
Solid-Phase Extraction (SPE): This method can be used if the unreacted this compound and the bioconjugate have different affinities for a specific stationary phase.[3] For instance, a resin could be used that binds the small, hydrophobic linker while allowing the larger, more polar bioconjugate to pass through.[3]
Q3: My bioconjugate appears to be aggregating after purification. What can I do to prevent this?
Protein aggregation following conjugation and purification can be a significant issue. Aggregation may be caused by the increased hydrophobicity of the conjugate, buffer conditions, or physical stress during purification.[3]
To mitigate aggregation:
-
Use Hydrophilic Linkers: The use of PEG linkers, like this compound, is itself a strategy to increase the water solubility of the final conjugate and reduce aggregation.[8]
-
Optimize Buffer Conditions: Consider adding excipients such as arginine or polysorbates to your buffer to help stabilize the protein and prevent aggregation.[9] Also, ensure the pH and ionic strength of the buffer are optimal for your specific protein's stability.
-
Modify SEC Mobile Phase: If using SEC, non-specific hydrophobic interactions between the conjugate and the chromatography resin can sometimes lead to peak tailing and aggregation.[3] Adding an organic modifier like 15% acetonitrile (B52724) or 10% DMSO to the mobile phase can help overcome these effects.[3]
Purification Method Comparison
The table below summarizes the key features of the most common purification techniques to help you choose the best method for your needs.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Tangential Flow Filtration (TFF) | Solid-Phase Extraction (SPE) |
| Principle | Separation based on molecular size (hydrodynamic volume).[5] | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[6] | Separation based on differential affinity of molecules for a solid phase.[3] |
| Primary Application | High-resolution separation, buffer exchange, final polishing step.[1][5] | Removal of salts, small molecules, and buffer exchange.[4][10] | Sample cleanup, removal of specific impurities.[3] |
| Advantages | Mild conditions, high resolution, can separate monomers from aggregates.[1][4] | Simple, inexpensive (dialysis), highly scalable (TFF), effective for buffer exchange.[2][11] | Fast, can be highly selective, can concentrate the sample.[3] |
| Disadvantages | Can lead to sample dilution, potential for non-specific interactions with the resin.[3][12] | Time-consuming (dialysis), potential for sample loss, membrane fouling (TFF).[7][13] | Requires method development, potential for irreversible binding of the product. |
| Typical MWCO/Resin | Resins chosen based on the fractionation range (e.g., Mr > 5000 for removing small contaminants).[4] | Dialysis tubing MWCO should be at least half the molecular weight of the biomolecule to be retained (e.g., 10-14 kDa for an IgG).[6][7] | Resin chemistry is chosen based on the properties of the molecule to be removed (e.g., C18 for hydrophobic molecules). |
Experimental Protocols & Troubleshooting
Size Exclusion Chromatography (SEC) / Gel Filtration
This protocol provides a general guideline for removing unreacted this compound from a larger bioconjugate.
Methodology
-
Column Selection: Choose a gel filtration resin with a fractionation range appropriate for your bioconjugate. For separating a large protein (e.g., >30 kDa) from a small linker (<1 kDa), a resin like Sephadex™ G-25 or equivalent is suitable.[4]
-
Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer. A common choice is phosphate-buffered saline (PBS). The equilibration should be performed for at least 2-3 column volumes.
-
Sample Preparation: Filter your conjugation reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[14]
-
Sample Application: Apply the filtered sample to the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.[10]
-
Elution: Begin the elution with the equilibration buffer at a flow rate recommended for your specific column.[10] The larger bioconjugate will elute first in the void volume, while the smaller, unreacted this compound will be retained by the pores in the resin and elute later.[5]
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm for the protein.
-
Analysis: Analyze the collected fractions containing the protein peak for the presence of the conjugate and the absence of the unreacted linker using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, Mass Spectrometry).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Back Pressure | The column filter or tubing may be clogged.[14] The sample may be too viscous. | Filter the sample and buffers before use.[14] Dilute the sample if necessary. Check and clean system components. |
| Poor Separation | The flow rate is too high. The sample volume is too large. The column is not packed correctly. | Reduce the flow rate to increase resolution.[10] Decrease the sample loading volume.[12] Repack or replace the column. |
| Unreacted Linker Still Present | The chosen resin's fractionation range is incorrect. The column is overloaded. | Select a resin with a smaller pore size to better retain the small linker.[4] Reduce the amount of sample loaded onto the column. |
| Low Product Recovery | The protein is binding non-specifically to the column matrix. The protein has precipitated on the column. | Add salt (e.g., 150 mM NaCl) or a non-ionic detergent to the buffer to reduce non-specific binding.[1] Ensure buffer conditions are optimal for protein stability. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation reaction followed by purification using Size Exclusion Chromatography.
References
- 1. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. goldbio.com [goldbio.com]
- 6. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
causes of low labeling efficiency with TCO-PEG6-amine
<
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low labeling efficiency with TCO-PEG6-amine.
Frequently Asked Questions (FAQs)
Q1: How does this compound labeling work?
A1: this compound is a bifunctional linker. The primary amine (-NH2) group reacts with an activated functional group on your target molecule, most commonly an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[1][2] This reaction covalently attaches the TCO-PEG6 moiety to your molecule. The trans-cyclooctene (B1233481) (TCO) group can then participate in a very fast and specific bioorthogonal "click" reaction with a tetrazine-labeled molecule.[3][4]
Q2: What are the optimal reaction conditions for labeling with this compound?
A2: Optimal conditions can vary, but a good starting point involves a reaction buffer with a pH between 7.2 and 8.5. This slightly alkaline environment ensures the primary amine on your target molecule is deprotonated and sufficiently nucleophilic to react with the NHS ester.[5] Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[6][7] A molar excess of the TCO-reagent is often required to drive the reaction to completion.
Q3: Which buffer components should I avoid in my labeling reaction?
A3: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8][9] These molecules will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[10] Good buffer choices include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffers.[1][8]
Q4: My this compound reagent has been in storage. Is it still active?
A4: The stability of this compound can be a concern. The TCO group itself has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO) form.[3][11] Additionally, the amine group can be susceptible to oxidation. It is recommended to store the reagent at -20°C, protected from light and moisture.[3] For critical experiments, using a fresh or recently purchased batch is advisable.
Q5: How does the molar ratio of the TCO reagent to my protein affect labeling efficiency?
A5: The molar coupling ratio (the initial moles of TCO-reagent per mole of protein) is a key parameter. Increasing the molar excess of the TCO-reagent can help achieve a higher degree of labeling, especially for low concentration protein solutions.[12] However, excessive amounts can lead to non-specific interactions and make purification more difficult.[13] A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein.[7] It is often necessary to empirically determine the optimal ratio for your specific protein and application.[12]
Reaction and Workflow Diagrams
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 4. TCO | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. What Is Protein Purification? Definition, Methods, & More [excedr.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Bioconjugation: TCO-PEG6-amine vs. DBCO-PEG-amine
In the realm of chemical biology and drug development, the precise and efficient linkage of molecules—a process known as bioconjugation—is paramount. Bioorthogonal chemistry provides a powerful toolkit for these modifications, allowing for specific reactions to occur within complex biological systems without interfering with native processes. Among the most prominent catalyst-free "click chemistry" reactions are the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097).
This guide provides an objective comparison of two popular linker reagents, TCO-PEG6-amine and DBCO-PEG-amine, to help researchers select the optimal tool for their bioconjugation needs. Both reagents feature a terminal amine for initial attachment to a biomolecule and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1] Their primary difference lies in the bioorthogonal handle they present—TCO or DBCO—which dictates their reactivity, stability, and ideal applications.
Reaction Mechanisms: Speed vs. Ubiquity
The choice between TCO and DBCO hinges on the desired reaction kinetics and the nature of the binding partner. TCO reacts with tetrazines in an extremely fast iEDDA reaction, while DBCO reacts with azides via SPAAC.[2][3]
The TCO-tetrazine ligation is the fastest bioorthogonal reaction described to date, making it ideal for labeling low-abundance targets or for applications requiring rapid signal generation.[4][5] The reaction is irreversible, releasing nitrogen gas as its only byproduct.[5] The DBCO-azide reaction, while orders of magnitude slower, is highly robust, specific, and has been widely adopted in the field, forming a stable triazole linkage.[6][7]
Quantitative Performance Comparison
The selection of a bioconjugation reagent is often dictated by quantitative parameters. The following table summarizes the key performance differences between the TCO-tetrazine and DBCO-azide reaction systems.
| Feature | TCO-Tetrazine Ligation | DBCO-Azide Cycloaddition (SPAAC) | Justification |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition | The fundamental chemical transformation. |
| **Second-Order Rate Constant (k₂) ** | Exceptionally Fast: 800 to >30,000 M⁻¹s⁻¹, with some derivatives reaching 10⁶ M⁻¹s⁻¹[4][8][9][10][11] | Moderate: ~0.1 to 2.0 M⁻¹s⁻¹[12][13] | TCO-tetrazine reactions are 3-5 orders of magnitude faster, enabling conjugation at very low concentrations.[5][11] |
| Reactive Moiety Stability | TCO can isomerize to its unreactive cis-isomer, a process accelerated by thiols or copper.[14][15] Newer TCO derivatives show improved stability.[16][17] | DBCO is generally stable but can be degraded by sodium azide and some thiols.[6][18] | Stability in biological media is a key consideration for multi-day experiments. |
| Resulting Linkage | Stable dihydropyridazine | Stable triazole | Both reactions form highly stable, covalent bonds.[4][7] |
| Biocompatibility | Excellent; catalyst-free.[2] | Excellent; catalyst-free.[6][7] | Both are well-suited for live-cell and in vivo applications. |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9, room temp or 4°C.[8] | Aqueous buffers (e.g., PBS), pH ~7.4, room temp or 4°C.[6][12] | Both reactions proceed under mild, physiological conditions. |
| Primary Use Case | Applications requiring extreme speed: in vivo imaging, pre-targeting, labeling of low-concentration biomolecules.[2][5] | General bioconjugation, surface functionalization, antibody-drug conjugation where extreme speed is not the primary driver.[6][19] | The kinetic advantage of TCO defines its niche. |
Decision Guide: Choosing the Right Reagent
The choice between this compound and DBCO-PEG-amine depends on specific experimental constraints and goals. This decision tree can guide researchers to the most appropriate reagent.
General Experimental Workflow
A typical bioconjugation experiment involves two main stages: functionalizing the biomolecule of interest with the click handle (TCO or DBCO) and the subsequent bioorthogonal ligation with its reaction partner.
Experimental Protocols
The following are generalized protocols for labeling a protein with TCO or DBCO using their amine-reactive N-hydroxysuccinimide (NHS) ester derivatives, followed by the bioorthogonal ligation step. The PEG6-amine versions of these linkers would typically be conjugated to a biomolecule via its carboxyl groups (using EDC/NHS chemistry); however, labeling primary amines on proteins (e.g., lysine (B10760008) residues) with NHS esters is a more common and straightforward workflow.
Protocol 1: Protein Labeling with TCO-NHS or DBCO-NHS Ester
This protocol describes the covalent attachment of the click handle to primary amines on a protein.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
TCO-PEG-NHS Ester or DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., 7K MWCO)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS. If the storage buffer contains Tris or glycine, perform a buffer exchange using a spin desalting column.[8]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS or DBCO-NHS ester in anhydrous DMSO or DMF.[4][19]
-
Labeling Reaction: Add a 20 to 30-fold molar excess of the NHS ester stock solution to the protein solution.[4][19] The final concentration of DMSO should ideally be below 20%.[6]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[7][8]
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[4][19] This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted TCO/DBCO reagent by passing the solution through a spin desalting column equilibrated with PBS.[7][8] The resulting TCO- or DBCO-labeled protein is now ready for ligation. Store at 4°C.[4]
Protocol 2A: TCO-Tetrazine Ligation
Procedure:
-
Reaction Setup: Add the tetrazine-labeled partner molecule to the purified TCO-labeled protein. A 1.05 to 1.5 molar equivalent of the tetrazine partner is often recommended to ensure complete consumption of the TCO-protein.[4][8]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.[8] The reaction can also be performed at 4°C, which may require a longer incubation time.[8]
-
Analysis/Purification: The reaction is now complete. The final conjugate can be used directly or purified from any remaining unreacted proteins using methods like size-exclusion chromatography (SEC).[8]
Protocol 2B: DBCO-Azide Ligation
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with the azide-labeled partner molecule. A 2 to 4-fold molar excess of the azide partner is recommended.[6][19]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight (10-12 hours) at 4°C to ensure complete reaction.[6][20]
-
Analysis/Purification: Validate the conjugate formation using SDS-PAGE, which should show a higher molecular weight band for the conjugate.[6] If necessary, remove excess azide partner via liquid chromatography.[6]
Disclaimer: These protocols are intended as a general guide. Optimal conditions, such as molar excess of reagents and incubation times, may vary depending on the specific biomolecules and should be optimized for each application.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. conju-probe.com [conju-probe.com]
- 4. interchim.fr [interchim.fr]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioorthogonal Chemistries: TCO-PEG6-Amine vs. Azide-Alkyne Click Chemistry
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical ligation strategy is paramount. This guide provides a comprehensive comparison of two leading bioorthogonal chemistries: the inverse-electron-demand Diels-Alder (IEDDA) reaction involving TCO-PEG6-amine and the well-established azide-alkyne click chemistry, including both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants.
This objective analysis, supported by experimental data and detailed protocols, will illuminate the distinct advantages and considerations of each approach, empowering you to select the optimal tool for your specific application, from targeted drug delivery and molecular imaging to the development of antibody-drug conjugates (ADCs).
At a Glance: Key Performance Metrics
| Feature | TCO-Tetrazine (IEDDA) | Azide-Alkyne (CuAAC) | Azide-Alkyne (SPAAC) |
| Reaction Rate Constant (M⁻¹s⁻¹) | Up to 10⁶[1][2] | 10 - 100[3] | 10⁻² - 1[3] |
| Biocompatibility | Excellent (catalyst-free)[4][] | Good (copper toxicity can be a concern for living systems)[3][6][7] | Excellent (catalyst-free)[8] |
| Reaction Conditions | Aqueous buffers, physiological pH, room temperature[9] | Aqueous buffers, wide pH range (4-12), room temperature[10] | Aqueous buffers, physiological conditions[][8] |
| Byproducts | Nitrogen gas (N₂)[2] | Minimal, easily removable[12] | None |
| Reagent Stability | TCO can isomerize over time[13] | Azides and alkynes are generally stable[12] | Strained alkynes can have limited stability |
| Common Applications | Live-cell imaging, in vivo studies, ADC development[1][2][4] | Bioconjugation, drug discovery, materials science[12][14][15] | Bioconjugation in living systems, surface modification[6][][16] |
Visualizing the Reactions: Mechanisms and Workflows
To better understand the chemical principles and experimental setups, the following diagrams illustrate the core reaction mechanisms and a typical workflow for protein labeling.
Caption: Reaction mechanisms for TCO-Tetrazine (IEDDA) and Azide-Alkyne (CuAAC and SPAAC) click chemistry.
Caption: A generalized experimental workflow for labeling a protein with TCO or azide functionalities for subsequent bioconjugation.
Deep Dive: A Comparative Analysis
Reaction Kinetics: A Need for Speed
The most striking difference between TCO-tetrazine chemistry and azide-alkyne reactions lies in their kinetics. The IEDDA reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[1][2] This rapid ligation is particularly advantageous for applications involving low reactant concentrations, such as in vivo imaging and the labeling of low-abundance cellular targets.[2][4]
In contrast, CuAAC exhibits more moderate kinetics, with rate constants typically in the range of 10 to 100 M⁻¹s⁻¹.[3] While slower than the TCO-tetrazine reaction, CuAAC is still highly efficient and reliable for a vast array of bioconjugation applications.[12][17] SPAAC, the copper-free alternative, is generally slower than CuAAC, with rate constants ranging from 10⁻² to 1 M⁻¹s⁻¹.[3] The lower reaction rate of SPAAC may necessitate higher reactant concentrations or longer reaction times to achieve comparable yields to CuAAC or TCO-tetrazine ligations.
Biocompatibility: The Copper Question
For applications in living systems, biocompatibility is a critical consideration. Both TCO-tetrazine and SPAAC chemistries are considered highly biocompatible as they proceed efficiently without the need for a metal catalyst.[4][][][8] This makes them ideal choices for live-cell labeling, in vivo imaging, and the development of therapeutics where cellular toxicity is a concern.
CuAAC, on the other hand, relies on a copper(I) catalyst. While effective, copper ions can be toxic to cells and organisms, which can limit the utility of CuAAC in living systems.[3][6][7] However, the development of copper-chelating ligands, such as THPTA and TBTA, has significantly mitigated this issue by stabilizing the copper(I) oxidation state and protecting biomolecules from oxidative damage.[18][19]
Stability and Handling
While the azide and terminal alkyne functional groups used in CuAAC and SPAAC are generally small, stable, and relatively easy to introduce into biomolecules, the reagents for TCO-tetrazine and SPAAC chemistries require more careful consideration. TCO reagents can be prone to isomerization to their less reactive cis-cyclooctene (CCO) form over time, which necessitates careful storage and handling.[20][13] Similarly, the strained cyclooctynes used in SPAAC, such as DBCO and BCN, can also have limited stability.
Experimental Protocols
Protocol 1: Protein Labeling with TCO-PEG-NHS Ester
This protocol outlines the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (e.g., TCO-PEG6-NHS ester)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Buffer Exchange: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[21]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.[21]
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.[21]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Biomolecule
This protocol provides a general method for conjugating an azide-modified biomolecule to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Appropriate reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the azide-modified biomolecule and the alkyne-containing molecule in the reaction buffer. Prepare fresh aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.[18]
-
Reaction Setup: In a reaction vessel, combine the azide-modified biomolecule and the alkyne-containing molecule (typically a slight excess of the alkyne is used).
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions (a common ratio is 1:5).[22]
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the addition of the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.[18]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.[18]
-
Purification: Upon completion, purify the conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.[18]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified biomolecule to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-modified biomolecule
-
Strained alkyne-containing molecule (e.g., DBCO-NHS ester for protein labeling)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Functionalization (if necessary): If the target biomolecule is not already functionalized, react it with an appropriate strained alkyne or azide reagent (e.g., DBCO-NHS ester to label a protein with a strained alkyne). Purify the functionalized biomolecule.
-
Conjugation: Dissolve the azide-functionalized biomolecule and the strained alkyne-containing molecule in the reaction buffer.
-
Incubation: Mix the reactants and incubate at room temperature or 37°C for 1-12 hours, depending on the specific strained alkyne and reactant concentrations.[16] The reaction can also be performed at 4°C for overnight incubation.
-
Purification: Purify the resulting conjugate using a suitable method like size-exclusion chromatography to remove any unreacted starting materials.[16]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and azide-alkyne click chemistry is ultimately dictated by the specific requirements of the intended application.
This compound, with its corresponding tetrazine ligation, is the undisputed champion of speed and biocompatibility. Its exceptionally fast, catalyst-free reaction kinetics make it the premier choice for demanding applications in living systems, including real-time cellular imaging and in vivo pre-targeting strategies.
Azide-alkyne click chemistry, in both its CuAAC and SPAAC forms, offers a versatile and robust platform for a wide range of bioconjugation needs. CuAAC provides a reliable and efficient method for generating conjugates with high yields, and with the use of appropriate ligands, its biocompatibility can be significantly enhanced. SPAAC offers a truly catalyst-free alternative, making it well-suited for applications where the presence of copper is a concern, despite its slower reaction kinetics.
By carefully considering the factors of reaction speed, biocompatibility, and reagent stability, researchers can confidently select the most appropriate click chemistry to advance their scientific and drug development endeavors.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 12. bioclone.net [bioclone.net]
- 13. TCO-PEG6-acid, 2353409-97-7 | BroadPharm [broadpharm.com]
- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 21. interchim.fr [interchim.fr]
- 22. jenabioscience.com [jenabioscience.com]
The Clear Advantage: Why TCO-PEG6-Amine Outperforms Traditional Crosslinkers in Advanced Bioconjugation
In the intricate fields of drug development, diagnostics, and molecular biology, the ability to precisely link molecules—a process known as bioconjugation—is paramount. For researchers and scientists, the choice of crosslinker can dictate the success, reproducibility, and efficacy of their final product, be it an Antibody-Drug Conjugate (ADC), a diagnostic probe, or a functionalized biomaterial. While traditional crosslinkers like N-hydroxysuccinimide (NHS) esters and maleimides have been workhorses for decades, modern bioorthogonal reagents such as TCO-PEG6-amine offer a superior alternative, providing unparalleled control, stability, and performance.
This guide objectively compares this compound with traditional crosslinkers, providing the data and protocols necessary to make an informed decision for your next critical project.
Core Advantages of this compound
This compound is a bifunctional molecule composed of a trans-cyclooctene (B1233481) (TCO) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine. Its advantages stem from the unique properties of these components, particularly the TCO group, which participates in bioorthogonal chemistry. This refers to a class of chemical reactions that can occur in complex biological environments without interfering with native biochemical processes.[1]
Unmatched Specificity through Bioorthogonal Chemistry
Traditional crosslinkers, such as NHS esters, react with common functional groups. NHS esters, for example, target primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[2] Since a typical antibody can have over 80 surface-exposed lysines, this results in a random conjugation process, producing a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs).[3][4] This heterogeneity is a significant drawback in drug development, as it can lead to inconsistent pharmacokinetics and therapeutic efficacy.[3][4]
In contrast, the TCO moiety of this compound reacts specifically and exclusively with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5][6][7] This "click chemistry" reaction is highly selective and does not react with other functional groups found on biomolecules.[1] This bioorthogonality enables site-specific conjugation, allowing for the creation of homogeneous bioconjugates with a precisely defined DAR, a critical factor for developing next-generation therapeutics like ADCs.[3][4][8]
Enhanced Hydrophilicity and Reduced Aggregation
A common challenge in bioconjugation, particularly in ADC development, is the hydrophobicity of the payload molecules (e.g., cytotoxic drugs). Attaching these drugs using conventional, often hydrophobic, linkers can decrease the overall solubility of the resulting conjugate, leading to aggregation, which compromises stability and can trigger an immune response.
The integrated PEG6 linker in this compound is hydrophilic, effectively acting as a solubility enhancer.[9][10] This PEG spacer helps to counteract the hydrophobicity of the conjugated molecule, improving the aqueous solubility and stability of the final product and preventing aggregation.[9] This is essential for maintaining the integrity of intravenous drug formulations and improving in vivo performance.[11]
Ultrafast Kinetics and High Stability
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reported around 2000 M⁻¹s⁻¹.[5][12] This rapid ligation allows for efficient conjugation at very low concentrations under mild, physiological conditions.
Conversely, traditional crosslinking reactions face competing side reactions. NHS esters are susceptible to hydrolysis in aqueous buffers, a reaction that competes directly with the desired amine conjugation and reduces efficiency.[1][2] Maleimide linkers, which target thiol groups, can form less stable thioether bonds that are potentially reversible in the presence of other thiols like glutathione, which is abundant in the body.[1] The dihydropyridazine (B8628806) bond formed from the TCO-tetrazine reaction is highly stable, ensuring the integrity of the conjugate in vivo.
Quantitative Comparison
The differences between these crosslinking strategies can be summarized by their chemical properties and the impact they have on the final bioconjugate.
| Property | This compound (via Tetrazine Ligation) | NHS Ester Crosslinkers | Maleimide Crosslinkers |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Acylation | Michael Addition |
| Target Group | Tetrazine | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Specificity | Bioorthogonal: Extremely high specificity for tetrazine partner.[1] | Non-specific: Reacts with any accessible primary amine.[1][3] | Specific: Targets free thiols, but can undergo exchange reactions.[1] |
| Reaction Kinetics | Extremely Fast (~2000 M⁻¹s⁻¹)[12] | Moderate, but competes with hydrolysis.[1][2] | Moderate to Fast |
| Key Advantages | Site-specific conjugation, product homogeneity, rapid kinetics, compatible with in vivo systems. | Simple one-step reaction for amine targets. | Site-specific conjugation to engineered or native cysteines. |
| Key Limitations | Requires a two-step conjugation strategy (introduction of tetrazine first). TCO has a limited shelf life.[7][13] | Produces heterogeneous mixtures, risk of hydrolysis, pH-sensitive (pH 7-9).[2][3] | pH-sensitive (pH 6.5-7.5), potential for linker instability in vivo.[2][14] |
| Impact on Final Conjugate | This compound Approach | Traditional Crosslinker Approach |
| Product Homogeneity | High: Produces a well-defined product with a specific Drug-to-Antibody Ratio (DAR).[3][4] | Low: Results in a heterogeneous mixture of products with a distribution of DARs.[3][4] |
| Solubility & Aggregation | Improved: The hydrophilic PEG6 linker enhances solubility and reduces the risk of aggregation, especially with hydrophobic payloads.[15][9] | Reduced: Hydrophobic linkers and payloads can lead to poor solubility and a high tendency for aggregation.[16] |
| In Vivo Stability | High: The resulting covalent bond is extremely stable. The PEG linker can shield the conjugate from enzymatic degradation.[9] | Variable: The amide bond from NHS esters is stable, but the thioether bond from maleimides can be susceptible to thiol exchange.[1] |
| Pharmacokinetics (PK) | Improved: Homogeneous products with hydrophilic linkers generally show more predictable and prolonged PK profiles.[16][9][11] | Complex & Unpredictable: Heterogeneity leads to inconsistent clearance rates and complex PK profiles. |
Visualizing the Advantage
The difference in workflow and outcome between bioorthogonal and traditional methods is stark. The following diagrams illustrate the experimental process for creating an Antibody-Drug Conjugate (ADC) and the logical advantages of the TCO-based approach.
Caption: Comparative workflows for ADC synthesis.
Caption: Logical advantages of this compound.
Experimental Protocols
The following are generalized protocols for conjugating a payload (e.g., a small molecule drug or dye) to an antibody using both bioorthogonal and traditional methods.
Protocol 1: Bioorthogonal Two-Step Antibody Conjugation
This protocol first involves modifying the antibody with a tetrazine linker, followed by conjugation to the this compound-functionalized payload.
Materials:
-
Antibody (Ab) in a suitable buffer (e.g., PBS, pH 7.4). Must be free of primary amines like Tris.
-
Tetrazine-NHS ester (or other amine-reactive tetrazine linker).
-
This compound-Payload conjugate.
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns).
Step 1: Antibody Modification with Tetrazine
-
Buffer Exchange: Ensure the antibody solution (typically 2-5 mg/mL) is in the Reaction Buffer.
-
Prepare Tetrazine Linker: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the tetrazine linker solution to the antibody solution.
-
Incubation: Incubate for 1 hour at room temperature with gentle mixing, protected from light.
-
Purification: Remove excess, unreacted tetrazine linker using an SEC desalting column equilibrated with PBS, pH 7.4. The resulting solution contains the Tetrazine-Antibody (Tz-Ab).
Step 2: Bioorthogonal Ligation
-
Prepare Payload: The this compound-Payload should be dissolved in a compatible solvent (e.g., DMSO or water).
-
Reaction: To the purified Tz-Ab solution, add a 3- to 5-fold molar excess of the this compound-Payload.
-
Incubation: Incubate for 1-2 hours at room temperature (or 37°C to accelerate). The reaction is often complete in under 30 minutes due to the fast kinetics.
-
Final Purification: Purify the final ADC conjugate from excess payload using an SEC column.
-
Characterization: Characterize the final conjugate to determine the DAR using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Traditional One-Step Antibody Conjugation using NHS Ester
This protocol describes the direct, non-specific conjugation of an NHS-ester-activated payload to antibody lysine residues.[][18][19][20]
Materials:
-
Antibody (Ab) in PBS, free of amine-containing stabilizers like BSA or glycine.[21]
-
Payload-Linker-NHS ester.
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[19]
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl or hydroxylamine, pH 8.0.[21][22]
-
Purification: SEC desalting column.
Procedure:
-
Prepare Antibody: Adjust the antibody concentration to 2-5 mg/mL in the cold Reaction Buffer.[20]
-
Prepare Payload-NHS Ester: Immediately before use, dissolve the Payload-Linker-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. NHS esters are moisture-sensitive.[21]
-
Reaction: While gently stirring the antibody solution, add a 10- to 20-fold molar excess of the dissolved Payload-NHS ester dropwise.[19]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[19]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[21]
-
Purification: Remove excess payload and quenched linker by purifying the mixture with an SEC desalting column equilibrated in a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the average DAR of the heterogeneous mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. Tetrazine-PEG6-amine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 8. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development | Semantic Scholar [semanticscholar.org]
- 9. purepeg.com [purepeg.com]
- 10. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 13. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. adcreview.com [adcreview.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. biotium.com [biotium.com]
- 20. broadpharm.com [broadpharm.com]
- 21. furthlab.xyz [furthlab.xyz]
- 22. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validating TCO-PEG6-Amine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in drug development and chemical biology, the precise and efficient conjugation of molecules is paramount. The TCO-PEG6-amine linker is a valuable tool in bioconjugation, enabling the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to a target molecule via its amine group, often for subsequent rapid and specific "click" reactions with tetrazine-functionalized partners. Validating the successful conjugation of this compound is a critical step to ensure the quality and reliability of the resulting conjugate. This guide provides a comparative overview of mass spectrometry-based validation, offering detailed experimental protocols and data presentation, alongside a discussion of alternative methods.
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry (MS) is the preferred method for confirming the covalent attachment of this compound to a biomolecule. It provides direct evidence of the mass change corresponding to the addition of the linker, offering a high degree of confidence in the conjugation efficiency. The two most common MS techniques for this purpose are Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
Quantitative Data Summary
Successful conjugation is determined by the mass shift observed between the unconjugated and conjugated biomolecule. The molecular weight of this compound is approximately 476.6 g/mol .[1] The expected mass of the conjugate is the sum of the mass of the starting biomolecule and the mass of the this compound linker, minus the mass of a hydrogen atom (1.01 g/mol ) if the conjugation occurs via an amide bond formation with a carboxylic acid.
Here is a representative dataset for the conjugation of this compound to a model peptide (e.g., a peptide with a single carboxylic acid group available for conjugation).
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Method |
| Model Peptide | 1500.00 | 1500.05 | - | ESI-LC/MS |
| This compound Conjugated Peptide | 1975.59 | 1975.65 | 475.60 | ESI-LC/MS |
| Model Peptide | 1500.00 | 1500.10 | - | MALDI-TOF MS |
| This compound Conjugated Peptide | 1975.59 | 1975.75 | 475.65 | MALDI-TOF MS |
Experimental Workflow for Mass Spectrometry Validation
The general workflow for validating the conjugation of this compound to a biomolecule using mass spectrometry is depicted below.
Caption: Experimental workflow for this compound conjugation and MS validation.
Detailed Experimental Protocols
ESI-LC/MS Protocol
Electrospray ionization coupled with liquid chromatography is a powerful technique for analyzing biomolecules, offering high resolution and accuracy.
a. Sample Preparation:
-
Purification: Following the conjugation reaction, purify the conjugate from unreacted this compound and coupling reagents using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
-
Desalting: It is crucial to remove non-volatile salts (e.g., NaCl, K3PO4) which can interfere with ionization.[2] Use a C18 ZipTip, spin desalting column, or buffer exchange into a volatile buffer like 10 mM ammonium (B1175870) acetate.[3]
-
Solvent Preparation: Prepare a solution of the desalted conjugate at a concentration of approximately 0.1-1 mg/mL in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 50:50 water:acetonitrile + 0.1% formic acid).[2]
b. Instrumentation and Data Acquisition:
-
LC System: Use a reverse-phase column (e.g., C18) suitable for peptides or proteins.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high organic phase (e.g., 5% to 95% B) to elute the analyte.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.
-
Ionization Mode: Positive ion mode is typically used for peptides and proteins.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the analyte.[3] Compare the deconvoluted mass of the conjugated sample with the unconjugated starting material.
MALDI-TOF MS Protocol
MALDI-TOF is a rapid and sensitive technique, particularly useful for analyzing larger biomolecules and complex mixtures.
a. Sample Preparation:
-
Purification and Desalting: As with ESI-LC/MS, the sample must be purified and desalted.
-
Matrix Selection: Choose a suitable matrix for your biomolecule. Sinapinic acid is commonly used for proteins and larger peptides.[4]
-
Matrix Preparation: Prepare a saturated solution of the matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Spotting: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix). Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
b. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A MALDI-TOF instrument.
-
Ionization Mode: Positive ion mode is standard.
-
Acquisition: Acquire spectra in the appropriate mass range for your biomolecule and its conjugate.
-
Data Analysis: Determine the monoisotopic or average mass of the peaks corresponding to the unconjugated and conjugated species. The difference in mass should correspond to the mass of the this compound linker.
Logical Relationship of Validation Steps
The following diagram illustrates the decision-making process based on the mass spectrometry results.
Caption: Decision tree for validating this compound conjugation.
Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide indirect evidence of conjugation.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Conjugation often alters the hydrophobicity of the biomolecule, leading to a shift in retention time on a reverse-phase column. | Widely available, can be used for purification and analysis simultaneously. | Indirect evidence of conjugation; mass shift is not confirmed. Co-elution can occur. |
| UV-Vis Spectroscopy | If the biomolecule or a subsequently "clicked" tetrazine partner has a distinct chromophore, changes in the UV-Vis spectrum can indicate conjugation. | Simple, rapid, and non-destructive. | Only applicable if there is a significant change in absorbance. Provides no information on the site of conjugation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide detailed structural information, confirming the formation of the new covalent bond. | Provides unambiguous structural confirmation. | Requires larger amounts of pure sample; complex spectra for large biomolecules. |
Conclusion
Mass spectrometry, particularly ESI-LC/MS and MALDI-TOF MS, provides the most reliable and direct evidence for the successful conjugation of this compound to a biomolecule. By following the detailed protocols outlined in this guide, researchers can confidently validate their conjugation reactions. While alternative methods like HPLC can offer preliminary indications of a successful reaction, they lack the definitive mass confirmation provided by mass spectrometry. For robust and unambiguous validation, mass spectrometry remains the cornerstone of bioconjugate characterization.
References
Navigating the Analysis of TCO-PEG6-Amine Reaction Products: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of TCO-PEG6-amine reaction products, supported by experimental protocols and data.
The use of this compound as a linker in bioconjugation, particularly in reactions with tetrazine-functionalized molecules, has gained significant traction due to the rapid and bioorthogonal nature of the inverse-electron-demand Diels-Alder cycloaddition.[][2] Effective analysis of the resulting conjugates is crucial for ensuring purity, determining reaction efficiency, and confirming the identity of the final product. HPLC stands as a cornerstone technique for these analytical challenges.
High-Performance Liquid Chromatography (HPLC) for this compound Product Analysis
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a powerful tool for separating and quantifying the components of a this compound reaction mixture. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Analysis
This protocol provides a general framework for the analysis of a this compound reaction, such as its conjugation to a tetrazine-labeled peptide.
1. Sample Preparation:
-
Quench the reaction mixture if necessary (e.g., by adding an excess of a scavenger for the unreacted limiting reagent).
-
Dilute the sample in the initial mobile phase (e.g., 95% Mobile Phase A) to a suitable concentration for UV detection (typically in the low µg/mL range).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating peptides and small molecules. For larger protein conjugates, a C4 column may provide better resolution.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 214 nm (for peptide bonds) and a wavelength specific to the conjugated molecule if it possesses a chromophore (e.g., 280 nm for proteins with tryptophan and tyrosine residues, or a specific wavelength for a dye). The disappearance of the tetrazine chromophore (around 320 nm or 520 nm, depending on the tetrazine) can also be monitored to track reaction completion.[2][4]
-
Column Temperature: 40-50 °C to improve peak shape and resolution.[3]
3. Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute molecules of increasing hydrophobicity.
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
4. Data Analysis:
-
Identify peaks corresponding to the starting materials (this compound, tetrazine-labeled molecule) and the desired product based on their retention times.
-
Quantify the relative amounts of each component by integrating the peak areas. Purity of the product can be expressed as the percentage of the total peak area.
Data Presentation: A Representative Analysis
The following table summarizes hypothetical quantitative data from an RP-HPLC analysis of a reaction between this compound and a tetrazine-labeled peptide.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Tetrazine-Peptide | 12.5 | 5.2 | - |
| This compound | 15.8 | 3.1 | - |
| Conjugated Product | 20.3 | 91.7 | 91.7 |
Visualizing the Experimental Workflow
The logical flow of analyzing a this compound reaction product using HPLC can be visualized as follows:
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques offer complementary or, in some cases, superior information for the analysis of this compound reaction products.
| Feature | HPLC (UV Detection) | LC-MS | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation based on polarity. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on hydrodynamic radius (size).[] | Separation based on hydrophobicity under non-denaturing conditions.[3] |
| Primary Use | Purity assessment and quantification.[] | Molecular weight confirmation and identification of byproducts.[6] | Analysis of aggregation and separation of large molecules from small unreacted linkers.[][7] | Analysis of protein conjugates and drug-to-antibody ratio (DAR) determination.[3] |
| Sensitivity | Moderate. | High.[8] | Low to moderate. | Moderate. |
| Resolution | High for small molecules and peptides. | High for separation, provides mass resolution. | Lower than RP-HPLC for molecules of similar size. | Can resolve species with different degrees of conjugation.[9] |
| Information Provided | Retention time, relative quantity. | Molecular weight, structural information.[10] | Aggregation state, separation of large from small molecules. | Hydrophobicity profile, can separate based on drug load. |
| Limitations | Requires a chromophore for detection; co-eluting species with similar polarity can be problematic. | Can be complex to interpret for heterogeneous PEGylated species; ion suppression effects.[6] | Poor resolution for molecules with similar hydrodynamic radii.[11] | Lower capacity and resolution compared to ion-exchange or RP-HPLC.[] |
Visualizing a Potential Application: Targeted Drug Delivery
Bioconjugates synthesized using this compound can be employed in various applications, including targeted drug delivery. The following diagram illustrates a simplified signaling pathway where such a conjugate could be utilized to deliver a therapeutic agent to a cancer cell.
Conclusion
The analysis of this compound reaction products is critical for the successful development of novel bioconjugates. HPLC, particularly RP-HPLC, offers a reliable and quantitative method for assessing reaction purity and monitoring conversion. However, for a comprehensive characterization, a multi-faceted approach employing complementary techniques is often necessary. LC-MS provides invaluable confirmation of molecular identity, while SEC and HIC offer insights into the aggregation state and conjugation homogeneity, respectively. The choice of analytical methodology should be guided by the specific information required at each stage of the research and development process.
References
- 2. broadpharm.com [broadpharm.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. agilent.com [agilent.com]
- 8. realpeptides.co [realpeptides.co]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. lcms.cz [lcms.cz]
A Comparative Guide to Determining the Degree of Labeling of TCO-PEG6-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of the degree of labeling (DOL) is a critical parameter in the development of bioconjugates, ensuring batch-to-batch consistency and optimal performance in downstream applications. For conjugates involving TCO-PEG6-amine, a popular linker for bioorthogonal chemistry, accurate DOL determination is essential for reliable subsequent reactions, such as those with tetrazine-functionalized molecules. This guide provides a comparative overview of the primary analytical methods for determining the DOL of this compound conjugates, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Two principal methods are widely employed for the determination of the DOL of this compound conjugates: Indirect UV-Vis Spectrophotometry and Mass Spectrometry. Each technique offers distinct advantages and limitations in terms of accuracy, accessibility, and the nature of the information provided.
| Parameter | Indirect UV-Vis Spectrophotometry | Mass Spectrometry (MALDI-TOF or LC-MS) |
| Principle | Quantification of a chromophoric or fluorophoric reporter molecule that reacts with the TCO group. | Direct measurement of the mass increase of the biomolecule after conjugation with this compound. |
| Type of DOL Measurement | Functional DOL (quantifies reactive TCO groups). | Absolute DOL (quantifies total number of attached this compound linkers). |
| Accuracy | Dependent on the stoichiometry of the TCO-tetrazine reaction and the accuracy of the extinction coefficient of the reporter. Can be highly accurate for functional DOL. | High accuracy, providing the exact mass of the conjugate and distribution of labeled species. |
| Sensitivity | High, especially when using fluorescent reporters. | High, capable of detecting small mass shifts. |
| Throughput | High, suitable for rapid screening of multiple samples. | Lower, more time-consuming sample preparation and data analysis. |
| Instrumentation | UV-Vis spectrophotometer or plate reader. | MALDI-TOF or LC-MS system. |
| Cost | Relatively low instrumentation and consumable costs. | High instrumentation and maintenance costs. |
| Sample Consumption | Low. | Low to moderate. |
| Information Provided | Average number of functionally active TCO groups per biomolecule. | Average number of total TCO groups per biomolecule, as well as the distribution of different labeled species (e.g., DOL = 1, 2, 3...). |
| Key Consideration | A suitable tetrazine-reporter molecule is required. The reaction between the TCO-conjugate and the tetrazine-reporter must go to completion for accurate quantification. | The biomolecule must be amenable to mass spectrometry analysis. Data analysis can be complex for heterogeneous samples. |
Experimental Data: A Case Study
In a study by Haun et al. (2015), the DOL of an antibody conjugated with a TCO linker was determined using both MALDI-TOF mass spectrometry and a functional assay involving a tetrazine-fluorophore. The results highlighted a significant discrepancy between the total number of TCOs attached and the number of functionally reactive TCOs.
| Method | Reported Degree of Labeling (DOL) | Interpretation |
| MALDI-TOF Mass Spectrometry | ~10-20 TCOs per antibody | Represents the total number of TCO linkers covalently attached to the antibody.[1] |
| Indirect UV-Vis (via tetrazine-fluorophore) | < 6 functional TCOs per antibody | Represents the number of TCO groups that are accessible and reactive for subsequent bioorthogonal ligation.[1] |
This data underscores the importance of selecting the appropriate method based on the desired information. Mass spectrometry provides a measure of the overall conjugation efficiency, while an indirect spectrophotometric method assesses the functional competence of the conjugate for subsequent click reactions.
Experimental Protocols
Method 1: Indirect UV-Vis Spectrophotometry
This method involves a two-step process: first, the conjugation of the biomolecule with this compound, and second, the reaction of the TCO-labeled biomolecule with a tetrazine-dye, followed by spectrophotometric analysis.
A. Using a UV-Tracer TCO-NHS Ester
A more direct spectrophotometric approach is possible if a TCO-linker with an inherent UV-traceable moiety is used. For example, a "UV-Tracer Trans-Cyclooctene NHS ester" with a known absorbance maximum and extinction coefficient can be employed.
Protocol:
-
Conjugation: React the amine-containing biomolecule with the UV-Tracer TCO-NHS ester in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Purification: Remove excess, unreacted TCO-linker using a desalting column or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the UV-tracer (e.g., 350 nm, A350).
-
-
Degree of Labeling Calculation:
-
First, determine the concentration of the biomolecule. A correction factor is needed to account for the UV-tracer's absorbance at 280 nm. The corrected protein absorbance (A_protein_corr) is calculated as: A_protein_corr = A280 - (A350 * CF) where CF is the correction factor (A280 of free tracer / A350 of free tracer). For the UV-Tracer Trans-Cyclooctene NHS ester from Click Chemistry Tools, the CF is 0.4475.[2][3]
-
Calculate the molar concentration of the protein: [Protein] (M) = A_protein_corr / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the molar concentration of the TCO-linker: [TCO] (M) = A350 / ε_TCO where ε_TCO is the molar extinction coefficient of the UV-tracer at 350 nm (e.g., 19,500 M⁻¹cm⁻¹ for the aforementioned tracer).[2][3]
-
The Degree of Labeling is the molar ratio: DOL = [TCO] / [Protein]
-
B. Using a Tetrazine-Dye Reporter
Protocol:
-
Conjugation and Purification: Prepare and purify the TCO-labeled biomolecule as described above.
-
Reaction with Tetrazine-Dye:
-
React the purified TCO-conjugate with a molar excess of a tetrazine-dye (e.g., a tetrazine-fluorophore with a known extinction coefficient) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
The reaction can be monitored by the disappearance of the characteristic tetrazine absorbance around 520-540 nm.[4]
-
-
Purification: Remove the excess, unreacted tetrazine-dye using a desalting column or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified final conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_dye).
-
-
Degree of Labeling Calculation:
-
Follow the standard protocol for calculating the DOL of fluorescently labeled proteins, using the extinction coefficient and correction factor for the specific tetrazine-dye used.
-
Method 2: Mass Spectrometry (MALDI-TOF)
This method directly measures the mass of the biomolecule before and after conjugation to determine the number of attached this compound linkers.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the unconjugated biomolecule and the this compound conjugate at a suitable concentration (e.g., 1-10 µM).
-
Buffer exchange the samples into a volatile buffer or water to remove non-volatile salts.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller proteins and peptides), in a solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid in water.
-
-
Spotting:
-
On a MALDI target plate, spot a small volume (e.g., 1 µL) of the sample and let it air dry.
-
Overlay the sample spot with an equal volume of the matrix solution and allow it to co-crystallize.
-
-
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in the appropriate mass range.
-
-
Data Analysis and DOL Calculation:
-
Determine the average mass of the unconjugated biomolecule (Mass_unconjugated) and the this compound conjugate (Mass_conjugated).
-
The mass of a single this compound linker is approximately 476.6 g/mol .
-
The average Degree of Labeling is calculated as: DOL = (Mass_conjugated - Mass_unconjugated) / Mass_this compound
-
The mass spectrum will also show a distribution of peaks corresponding to different numbers of attached linkers, allowing for the determination of the heterogeneity of the conjugation.[5]
-
Visualizations
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TCO-PEG6-Amine Reaction Kinetics in Click Chemistry
For the modern researcher, scientist, and drug development professional, the efficiency and predictability of bioconjugation reactions are paramount. This guide provides an objective comparison of the reaction rate of TCO-PEG6-amine in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions against other prominent click chemistries, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). The information presented is supported by experimental data to facilitate informed decisions in the selection of the optimal bioorthogonal ligation strategy.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) derivative, such as this compound, and a tetrazine is renowned for its exceptionally fast reaction kinetics.[1][2] This bioorthogonal reaction proceeds without the need for a catalyst and is highly selective, making it ideal for applications in complex biological media and in vivo studies.[3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) linker, as in this compound, enhances aqueous solubility and can improve the accessibility of the reactive TCO group, which may favorably influence the reaction kinetics.
Quantitative Comparison of Reaction Rates
The efficacy of different click chemistry reactions is best quantified by their second-order rate constants (k). The following table summarizes the reported reaction rates for iEDDA (TCO-tetrazine), SPAAC, and CuAAC. It is important to note that reaction rates are influenced by the specific reactants, solvent, and temperature.
| Click Chemistry Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| iEDDA | TCO-PEG-linker + Tetrazine | ~2,000 - 30,000[5][6] | Extremely fast, catalyst-free, highly bioorthogonal.[3] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Benzyl Azide (B81097) | ~0.6 - 1.0[7] | Copper-free, good biocompatibility, moderate to fast rates.[8] |
| Bicyclo[6.1.0]nonyne (BCN) + Benzyl Azide | ~0.06 - 0.1[7] | Smaller and less hydrophobic than DBCO, but slower.[7] | |
| Dibenzoannulated cyclooctyne (B158145) (DIBO) + Benzyl Azide | ~0.3 - 0.7[7] | Good reactivity. | |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | ~10 - 10,000[9][10] | Fast and versatile, but requires a copper catalyst which can be cytotoxic. Ligands can accelerate the reaction.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of reaction kinetics. Below are summarized protocols for determining the second-order rate constants for iEDDA, SPAAC, and CuAAC reactions.
Protocol for Determining TCO-Tetrazine (iEDDA) Reaction Kinetics via Stopped-Flow Spectrophotometry
This method is suitable for very fast reactions and relies on monitoring the disappearance of the characteristic absorbance of the tetrazine reactant.[5]
-
Preparation of Solutions:
-
Prepare stock solutions of the this compound and the tetrazine derivative in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final working concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be in at least 10-fold excess compared to the tetrazine.
-
-
Stopped-Flow Measurement:
-
Load the reactant solutions into separate syringes of a stopped-flow spectrophotometer.
-
Equilibrate the instrument and solutions to the desired temperature (e.g., 37°C).
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the decrease in absorbance of the tetrazine at its λmax (typically between 510-550 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the reactant in excess (this compound).
-
Protocol for Determining SPAAC Reaction Kinetics via ¹H NMR Spectroscopy
This method is well-suited for monitoring the slower SPAAC reactions by observing the appearance of product peaks and disappearance of reactant peaks over time.[12][13]
-
Sample Preparation:
-
In an NMR tube, dissolve the cyclooctyne derivative (e.g., DBCO or BCN) and the azide in a deuterated solvent (e.g., DMSO-d6).
-
To ensure pseudo-first-order kinetics, use a significant excess (e.g., 10-fold) of one reactant.
-
Add an internal standard with a known concentration for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after mixing the reactants (t=0).
-
Acquire subsequent spectra at regular intervals to monitor the reaction progress.
-
-
Data Analysis:
-
Integrate characteristic signals of a reactant and a product that do not overlap with other signals.
-
Calculate the concentration of the reactants and products at each time point relative to the internal standard.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the reactant in excess.
-
Protocol for Determining CuAAC Reaction Kinetics via LC-MS
This method allows for the separation and quantification of reactants and products in the reaction mixture over time.
-
Reaction Setup:
-
Prepare a reaction mixture containing the terminal alkyne, the azide, a copper(II) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate, freshly prepared), and a copper-chelating ligand (e.g., THPTA) in a suitable buffer.
-
Initiate the reaction by adding the sodium ascorbate.
-
-
Time-Course Sampling and Analysis:
-
At specific time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately, for example, by adding a chelating agent like EDTA or by rapid dilution in a suitable solvent for LC-MS analysis.
-
Analyze the quenched samples by LC-MS to determine the concentrations of the reactants and the triazole product.
-
-
Data Analysis:
-
Plot the concentration of the product formed or a reactant consumed against time.
-
From this data, determine the initial reaction rate.
-
By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.
-
Visualizing Reaction Rate Comparisons
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Comparison of iEDDA, SPAAC, and CuAAC click chemistries.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Stability Assessment of TCO-PEG6-Amine Conjugated Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of antibody conjugates is paramount for the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the stability of antibodies conjugated with TCO-PEG6-amine versus a common alternative, maleimide-based linkers. This comparison is supported by experimental data and detailed protocols for key stability-indicating assays.
Comparison of Linker Stability
The stability of an antibody conjugate is critically influenced by the chemical linkage between the antibody and the payload. Here, we compare the stability of this compound, a key reagent in bioorthogonal click chemistry, with traditional maleimide-based linkers.
| Feature | This compound Linkage | Maleimide (B117702) Linkage |
| Primary Instability Pathway | Isomerization of trans-cyclooctene (B1233481) (TCO) to the non-reactive cis-cyclooctene (CCO) isomer. Potential for hydrophobic interactions with the antibody, leading to "masked" TCO groups. | Susceptible to retro-Michael addition in the presence of endogenous thiols (e.g., glutathione, albumin), leading to linker cleavage and premature payload release.[1] |
| Long-Term Stability | Generally considered stable, but reactivity can decrease over time. A study on TCO-PEG3-modified goat IgG showed a ~10.5% loss of reactivity when stored at 4°C for 4 weeks and a 7% loss when stored at -20°C for the same period.[2] | Prone to deconjugation in vivo. The thioether bond can be cleaved, leading to off-target toxicity and reduced efficacy.[1] |
| In Vivo Stability | The bioorthogonal nature of the TCO-tetrazine reaction minimizes side reactions in a biological milieu. However, the stability of the TCO group itself can be a limiting factor. | The succinimide (B58015) ring formed upon reaction with a thiol can undergo hydrolysis, which stabilizes the linkage and prevents the retro-Michael reaction. However, this hydrolysis can be slow, leaving the conjugate vulnerable to deconjugation.[1] |
| PEG Spacer Advantage | The PEG6 spacer in this compound enhances hydrophilicity, which can mitigate hydrophobic interactions with the antibody and improve the accessibility and stability of the TCO group. | PEG spacers are also commonly used with maleimide linkers to improve solubility and pharmacokinetic properties. |
Experimental Protocols for Stability Assessment
A multi-faceted approach is required to thoroughly assess the stability of this compound conjugated antibodies. The following are key experimental protocols to evaluate different aspects of conjugate stability.
Assessment of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the presence of high molecular weight species (aggregates) and low molecular weight fragments, which are critical indicators of instability.
Methodology:
-
Sample Preparation:
-
Prepare the this compound conjugated antibody at a concentration of 1 mg/mL in a suitable, filtered, and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a control sample of the unconjugated antibody at the same concentration.
-
For forced degradation studies, incubate samples at elevated temperatures (e.g., 40°C) for various time points.
-
-
SEC-HPLC Conditions:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Sufficient to allow for the elution of the monomer, aggregates, and any fragments.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Compare the aggregation levels between the conjugated and unconjugated antibody, and across different stability time points.
-
Workflow for SEC-HPLC Analysis
References
Comparative Analysis of TCO Reagents: The Impact of PEG Linker Length on Performance
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out for its exceptional speed and biocompatibility.[1][2][3] This "click chemistry" reaction enables the precise and efficient linking of molecules in complex biological systems without the need for catalysts.[4] TCO reagents are frequently engineered with polyethylene (B3416737) glycol (PEG) linkers to enhance their utility. The length of this PEG spacer is not a trivial detail; it is a critical parameter that can significantly influence the performance, stability, and in vivo behavior of the resulting bioconjugate.
This guide provides a comparative analysis of different PEG linker lengths in TCO reagents, offering experimental data and detailed protocols to help researchers select the optimal linker for their specific application, from live-cell imaging to therapeutic drug delivery.[4][5]
The Role of the PEG Linker
A PEG linker is a hydrophilic and flexible chain of repeating ethylene (B1197577) glycol units.[6] In TCO reagents, it serves several key functions:
-
Improves Solubility: The hydrophilic PEG chain enhances the aqueous solubility of often-hydrophobic TCO moieties and the resulting conjugates, preventing aggregation.[1][6][7]
-
Reduces Steric Hindrance: The flexible spacer provides spatial separation between the conjugated molecules, minimizing steric interference that could impair their function.[1][6]
-
Enhances Stability: PEGylation can protect biomolecules from enzymatic degradation and improve the overall stability of the conjugate.[7][8]
-
Modulates Pharmacokinetics: In therapeutic applications, the length of the PEG chain is a well-established method for tuning the in vivo circulation time and biodistribution of a bioconjugate.[9][10]
Performance Comparison: Short vs. Long PEG Linkers
The choice of PEG linker length involves a trade-off between various performance metrics. Shorter linkers (e.g., PEG1-PEG4) are suitable for compact labeling, while longer linkers (e.g., PEG12, PEG24, and larger) are often preferred for improving solubility and in vivo circulation time.[6]
Data Presentation: Impact of PEG Linker Length
| Performance Metric | Short PEG Linker (e.g., PEG1-PEG4) | Long PEG Linker (e.g., PEG12+) | Key Considerations & Supporting Data |
| Reactivity & Accessibility | May lead to lower functional yield if the TCO group becomes buried within the biomolecule. | Generally increases reactivity by improving TCO accessibility and reducing steric hindrance.[1][6] | A study on TCO-conjugated antibodies found that incorporating a PEG4 linker increased the amount of active, reactive TCOs by more than 4-fold (from 11% to 47%) by preventing the hydrophobic TCO from interacting with and burying inside the antibody.[11] |
| Solubility | Provides a moderate increase in hydrophilicity. | Significantly improves aqueous solubility, reducing the risk of aggregation for the final conjugate.[1][8] | The hydrophilic PEG spacer is critical for improving labeling efficiency and reducing the aggregation of labeled proteins stored in solution.[1] |
| Stability | May offer greater stability for the TCO group itself on certain constructs like nanomedicines by reducing isomerization.[12] | Can significantly improve the physical and chemical stability of the overall bioconjugate (e.g., an ADC) under thermal stress.[8] | While the TCO group can be susceptible to isomerization, PEGylation generally enhances the stability of the entire conjugate. Amide-coupled ADCs with pendant 12-unit PEG chains showed superior stability compared to those with linear 24-unit PEG linkers.[8] |
| Pharmacokinetics (PK) | Results in a shorter in vivo circulation half-life. | Significantly prolongs circulation half-life, reducing clearance and non-specific uptake.[9][13] | In a study of affibody-drug conjugates, inserting a 4 kDa and a 10 kDa PEG linker resulted in a 2.5-fold and 11.2-fold extension in circulation half-life, respectively, compared to a conjugate with no PEG linker.[10][14] |
| Cytotoxicity (in ADCs) | Higher in vitro cytotoxicity due to less steric hindrance for payload action. | Can lead to reduced in vitro cytotoxicity, likely due to steric hindrance from the long PEG chain. | The same affibody study noted that while the half-life increased with longer PEGs, the in vitro cytotoxicity was reduced by 4.5-fold (4 kDa PEG) and 22-fold (10 kDa PEG). However, the improved PK of the 10 kDa PEG conjugate led to the most effective overall anti-tumor ability in vivo.[10][14] |
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated.
Caption: Varying PEG linker lengths in TCO-NHS ester reagents.
Caption: Experimental workflow for protein labeling with TCO-PEG-NHS ester.
Caption: Logical workflow for in vivo pretargeting using TCO-tetrazine ligation.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing different reagents. The following are generalized methodologies based on common practices.
Protocol 1: Protein Labeling with TCO-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody, using a TCO-PEG-NHS ester.[3][15]
Materials:
-
Protein (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0).[15]
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[16]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Spin desalting columns for purification.[16]
Methodology:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.[1]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[15][17] NHS esters are moisture-sensitive and can hydrolyze, so handle them quickly and in a dry environment.[16][17]
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[15][18] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][16] Protect from light if using a light-sensitive molecule.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[16][17] The primary amines in Tris will react with and consume any remaining NHS esters.
-
Purification: Remove excess, unreacted TCO reagent by passing the solution through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]
Protocol 2: TCO-Tetrazine Ligation for Conjugate Formation
This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein.
-
Tetrazine-labeled molecule (e.g., Tetrazine-PEG5-fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-labeled protein. A slight molar excess (e.g., 1.1 to 2.0 equivalents) of one reagent is often recommended to ensure the complete consumption of the limiting reagent.[1][16]
-
Incubation: Incubate the reaction mixture. Due to the extremely fast kinetics of the TCO-tetrazine reaction, incubation can be as short as 10-60 minutes at room temperature.[1][16] The reaction proceeds rapidly even at low reactant concentrations.[1]
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis, depending on the size difference between the reactants and the final product.[1]
Protocol 3: In Vitro Plasma Stability Assay
This protocol provides a framework for assessing the stability of a TCO-linked bioconjugate, such as an Antibody-Drug Conjugate (ADC), in plasma.[19]
Materials:
-
Purified TCO-linked bioconjugate.
-
Plasma from the desired species (e.g., mouse, rat, human).
-
Incubator at 37°C.
-
Analysis equipment (e.g., HPLC with a Hydrophobic Interaction Chromatography (HIC) column).
Methodology:
-
Incubation: Incubate the bioconjugate in the selected plasma at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Processing: At each time point, process the sample to stop any reactions and prepare it for analysis. This may involve protein precipitation or other cleanup steps.
-
Analysis: Analyze the samples using a suitable method to assess the integrity of the conjugate. For ADCs, HIC-HPLC can be used to separate ADC species and monitor for drug deconjugation or aggregation over time.[19] The results will indicate the stability of the linker and the overall conjugate in a biologically relevant matrix.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Reagent, Cross Linker, and Fluorescent Dye | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of TCO-PEG6-Amine and Shorter Analogs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component in this design is the linker, which bridges the target protein binder and the E3 ligase ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and improve pharmacokinetic properties. This guide provides an objective comparison of the efficacy of PROTACs functionalized with a TCO-PEG6-amine linker versus those with shorter PEG linkers, supported by a compilation of experimental data from various studies.
The efficacy of a PROTAC is fundamentally linked to its ability to induce the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length and flexibility of the linker are critical determinants in achieving the optimal orientation and proximity for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible.[1]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for a given target protein and E3 ligase pair.[2] The following tables summarize quantitative data from multiple studies, illustrating the impact of PEG linker length on key PROTAC performance metrics: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | >1000 | <20 | [3] |
| PEG3 | 21 | >95 | [3] |
| PEG4 | 12 | >95 | [3] |
| PEG5 | 8 | >98 | [3] |
| PEG6 | 15 | >95 | [3] |
Data compiled from studies on BRD4-targeting PROTACs utilizing a thalidomide-based Cereblon (CRBN) E3 ligase ligand.
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| Linker Length (atoms) | % ERα Degraded (at 10 µM) |
| 9 | ~50% |
| 12 | ~75% |
| 16 | ~95% |
| 19 | ~70% |
| 21 | ~60% |
This seminal study by Cyrus et al. demonstrates the existence of an optimal linker length for estrogen receptor α degradation.[4]
Table 3: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study by Arvinas on TANK-binding kinase 1 (TBK1) targeting PROTACs.[4]
The data consistently demonstrates that there is an optimal PEG linker length for maximal PROTAC efficacy, and this optimum is target-dependent. For the degradation of BRD4, a PEG5 linker appears to be optimal, showing the lowest DC50 and highest Dmax.[3] In the case of ERα, a 16-atom linker was most effective, while for TBK1, a longer, 21-atom linker yielded the best results.[4] While a specific study directly comparing this compound with shorter TCO-PEG linkers was not identified, the compiled data on PEG linkers of varying lengths provides a strong indication that a PEG6 linker can be highly effective, though not always superior to slightly shorter linkers like PEG5. The inclusion of a trans-cyclooctene (B1233481) (TCO) moiety is primarily for bioorthogonal conjugation strategies and is not expected to fundamentally alter the length-dependent efficacy of the PEG chain itself.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[5]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight, then treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5] A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™ Assay)
This assay allows for the measurement of PROTAC-induced ternary complex formation in live cells.[6]
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.[6]
-
Labeling: Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Measure both the NanoLuc® luminescence (donor) and the fluorescence from the HaloTag® ligand (acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[6]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, with the optimal length being highly dependent on the specific target protein and E3 ligase pair. While a this compound linker can be a potent component in PROTAC design, empirical testing of a range of linker lengths is essential to identify the most efficacious molecule for a given biological system. The data presented herein underscores the importance of a systematic approach to linker optimization in the development of novel protein degraders. By employing robust experimental methodologies, researchers can effectively navigate the complex structure-activity relationships of PROTACs and accelerate the discovery of new therapeutics.
References
Confirming TCO-PEG6-Amine Labeling: A Comparative Guide to ELISA and Alternative Methods
For researchers and scientists in the field of drug development and bioconjugation, confirming the successful labeling of biomolecules with TCO-PEG6-amine is a critical step. This guide provides a detailed comparison of using an Enzyme-Linked Immunosorbent Assay (ELISA) for functional confirmation versus alternative analytical techniques for direct confirmation of conjugation.
Introduction to this compound Labeling
This compound is a bifunctional linker that contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine. The amine group allows for its covalent attachment to biomolecules, such as proteins or antibodies, typically through reaction with an activated ester like an N-hydroxysuccinimide (NHS) ester. The TCO group is a highly reactive dienophile that readily participates in an inverse electron-demand Diels-Alder cycloaddition (iEDDA) with a tetrazine-functionalized molecule.[1][2] This bioorthogonal "click chemistry" reaction is exceptionally fast and specific, making it a powerful tool for bioconjugation.[1][2]
The polyethylene (B3416737) glycol (PEG) spacer (PEG6) enhances the water solubility of the relatively hydrophobic TCO moiety and provides flexibility, which can improve the accessibility of the TCO group for subsequent reactions.[3]
Confirming Labeling with ELISA: A Functional Approach
An ELISA-based method can be employed to functionally confirm that the this compound has been successfully conjugated to a primary antibody and that the TCO group is accessible for binding to its tetrazine partner. This assay indirectly confirms the labeling by detecting the specific interaction between the TCO-labeled antibody and a tetrazine-coated surface or a tetrazine-labeled antigen.
Experimental Protocol: ELISA for TCO-Labeled Antibody Binding to a Tetrazine Surface
This protocol is adapted from a method for evaluating the binding of TCO-modified antibodies to tetrazine-coated surfaces.[4]
-
Plate Coating:
-
Coat a 96-well microplate with a tetrazine-functionalized molecule (e.g., tetrazine-BSA) at a concentration of 20 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the TCO-labeled antibody and the unmodified antibody (as a negative control) in blocking buffer.
-
Add 100 µL of each dilution to the wells.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
A significantly higher signal for the TCO-labeled antibody compared to the unmodified antibody confirms successful labeling and the availability of the TCO group for binding.
-
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 4. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bioorthogonality of the TCO-Tetrazine Reaction: A Comparative Guide
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, enabling researchers to perform specific and rapid chemical ligations within complex biological systems.[1][2] Its exceptional performance has propelled its use in a wide array of applications, from cellular imaging and proteomics to in vivo pretargeting for diagnostics and therapy.[3][4] This guide provides an objective comparison of the TCO-tetrazine reaction's performance against other alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Kinetics and Stability
The utility of a bioorthogonal reaction is primarily dictated by its kinetics and stability within a physiological environment. The TCO-tetrazine ligation excels in both these aspects, exhibiting the fastest reaction rates among currently known bioorthogonal reactions.[3][5]
Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
| Bioorthogonal Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO-Tetrazine Ligation (IEDDA) | trans-cyclooctene (TCO) | Tetrazine (Tz) | up to 10⁷ [6] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne | Azide | ~1 |
| Staudinger Ligation | Phosphine | Azide | ~0.002-0.03 |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | Azide | ~1-100 |
Note: Rate constants can vary depending on the specific structures of the reactants and the reaction conditions.
The remarkable speed of the TCO-tetrazine reaction allows for efficient labeling and conjugation at very low reactant concentrations, minimizing potential cellular toxicity.[5] This is a significant advantage over slower reactions that may require higher concentrations or longer reaction times, increasing the likelihood of side reactions.
However, the high reactivity of some TCO isomers can be associated with reduced stability. TCOs can isomerize to their less reactive cis-conformation, a process that can be catalyzed by radicals or certain serum proteins.[1][7] This isomerization can impact the efficiency of in vivo applications where long circulation times are required. To address this, various stabilized TCO derivatives have been developed.[4]
Table 2: Stability of Representative TCO Derivatives
| TCO Derivative | Key Feature | Stability Profile |
| Standard TCO | High reactivity | Prone to isomerization in the presence of thiols and copper-containing serum proteins.[7][8] |
| s-TCO (strained TCO) | Extremely high reactivity | Rapid isomerization in the presence of high thiol concentrations.[4] |
| d-TCO (dioxolane-fused TCO) | Increased stability and hydrophilicity | Enhanced stability compared to standard TCO.[4] |
| TCO-Silver(I) Complexes | Protection of the TCO moiety | Can extend shelf-life and suppress isomerization; dissociates in the presence of chloride ions.[7][9] |
Experimental Protocols
Reproducible and standardized protocols are crucial for assessing and comparing the performance of bioorthogonal reactions. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol outlines the measurement of the reaction kinetics between a TCO derivative and a tetrazine derivative.
1. Reagent Preparation: a. Prepare a 1 mM stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO). b. Prepare a 20 mM stock solution of the TCO derivative in the same solvent. c. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.[2]
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Initiate rapid mixing of the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-550 nm) over time.[10] d. Record the absorbance decay curve.
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[2]
Protocol 2: Assessment of TCO Stability in Serum
This protocol assesses the stability of a TCO-conjugated molecule in the presence of serum proteins.
1. Reagent Preparation: a. Prepare a solution of the TCO-conjugated molecule (e.g., an antibody-TCO conjugate) at a known concentration in PBS. b. Obtain fresh mouse or human serum.
2. Incubation: a. Mix the TCO-conjugated molecule with the serum to a final serum concentration of 50%. b. Incubate the mixture at 37 °C. c. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.
3. Quantification of Reactive TCO: a. To each aliquot, add a molar excess of a tetrazine-fluorophore conjugate. b. Allow the reaction to proceed to completion (e.g., 1 hour at room temperature). c. Analyze the reaction mixture by SDS-PAGE and in-gel fluorescence scanning to quantify the amount of fluorescently labeled TCO-conjugated molecule. d. Alternatively, use HPLC or mass spectrometry to quantify the remaining unreacted TCO-conjugated molecule.
4. Data Analysis: a. Plot the percentage of reactive TCO as a function of incubation time to determine the stability profile.
Visualizing the TCO-Tetrazine Ligation and Assessment Workflow
Diagrams generated using Graphviz provide a clear visual representation of the reaction mechanism and experimental procedures.
Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.
Caption: Workflow for assessing the bioorthogonality of the TCO-tetrazine reaction.
Conclusion
The TCO-tetrazine ligation stands out as a premier bioorthogonal reaction due to its unparalleled speed and high specificity.[1][5] While the inherent stability of some TCO derivatives requires consideration for long-term in vivo studies, the development of stabilized variants has significantly broadened its applicability. The provided experimental protocols offer a framework for the systematic evaluation and comparison of this powerful chemical tool, aiding researchers in selecting the optimal reagents for their specific applications in drug development and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Disposal of TCO-PEG6-amine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling specialized chemical reagents. This guide provides essential information and step-by-step procedures for the proper disposal of TCO-PEG6-amine, a bifunctional linker commonly used in bioconjugation, click chemistry, and proteomics research.
For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of chemical waste is a critical component of laboratory best practices. Adherence to these guidelines mitigates risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, information from SDSs of structurally similar PEGylated amine compounds provides a strong basis for safe disposal protocols.
Understanding the Hazard Profile
Based on data from analogous compounds, this compound should be handled with care, assuming the following potential hazards:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Therefore, appropriate personal protective equipment (PPE) is essential when handling this compound.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in poorly ventilated areas. | Minimizes inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with all laboratory chemicals, must comply with local, state, and federal regulations. The following is a general procedural guide:
-
Consult the Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer of your this compound. This document will contain the most accurate and detailed information regarding hazards, handling, and disposal.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Designate a specific, clearly labeled container for this compound waste.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Ensure the container is properly labeled with the chemical name and associated hazards.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Dispose of this compound waste through a licensed professional waste disposal service.
-
Do not dispose of this chemical down the drain or in the regular trash. While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the TCO and amine functionalities may have different environmental impacts and require specialized disposal.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
